molecular formula C30H43N7O11S3 B8069384 AZ7550 Mesylate

AZ7550 Mesylate

Cat. No.: B8069384
M. Wt: 773.9 g/mol
InChI Key: AZRGPJKRGFXCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ7550 Mesylate is a useful research compound. Its molecular formula is C30H43N7O11S3 and its molecular weight is 773.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2.3CH4O3S/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;3*1-5(2,3)4/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);3*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRGPJKRGFXCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N7O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of AZ7550 Mesylate in the IGF-1R Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ7550 Mesylate, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor Osimertinib (AZD9291), has been identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of numerous cancers. This technical guide provides an in-depth overview of the role of this compound in the context of the IGF-1R signaling pathway. It includes a summary of its known inhibitory activities, detailed representative experimental protocols for its characterization, and visualizations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction to the IGF-1R Signaling Pathway

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in normal physiology and is frequently implicated in tumorigenesis.[1] Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains.[2] This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][3]

Activation of these pathways ultimately regulates gene expression, promoting cell proliferation, differentiation, and survival, while inhibiting apoptosis.[3] Given its central role in cancer cell signaling, the IGF-1R has emerged as a promising therapeutic target.

This compound: An Inhibitor of IGF-1R

This compound is an active metabolite of Osimertinib (AZD9291), a widely used therapeutic for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[4] While Osimertinib primarily targets EGFR, its metabolite, AZ7550, has been shown to inhibit the activity of IGF-1R.[4][5]

Mechanism of Action

As a kinase inhibitor, this compound is presumed to exert its effect by binding to the ATP-binding pocket of the IGF-1R kinase domain. This competitive inhibition prevents the phosphorylation of the receptor and subsequent activation of its downstream signaling pathways. The direct inhibition of IGF-1R by this compound is expected to lead to a reduction in the phosphorylation of key signaling molecules such as Insulin Receptor Substrate (IRS) proteins, AKT, and Extracellular signal-regulated kinase (ERK).

Quantitative Data on this compound

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Parameter Value Target Assay Type Reference
IC₅₀1.6 µMIGF-1RKinase Assay[1][4][5][6]

Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R.

Cell Line Description Parameter Value (nM) Reference
H1975Double Mutant (DM)IC₅₀45[4][5]
PC9Activating Mutant (AM)IC₅₀26[4][5]
LoVoWild Type (WT)IC₅₀786[4][5]
H1975Double Mutant (DM)GI₅₀19[4][5]
PC9Activating Mutant (AM)GI₅₀15[4][5]
Calu3Wild Type (WT)GI₅₀537[4][5]

Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines.

Experimental Protocols

IGF-1R Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.

Materials:

  • Recombinant human IGF-1R protein

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)

  • This compound (or test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant IGF-1R enzyme to each well.

  • Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the IGF-1R signaling pathway within cultured cells.

Materials:

  • Cancer cell line of interest (e.g., H1975)

  • Cell culture medium and supplements

  • This compound

  • IGF-1 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (SRB Assay)

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at a predetermined density.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage) or the vehicle to the respective groups daily for a specified period.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

IGF-1R Signaling Pathway and the Role of this compound

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF-1/2 IGF-1/2 IGF-1R IGF-1R IGF-1/2->IGF-1R Binding & Activation IRS-1/Shc IRS-1/Shc IGF-1R->IRS-1/Shc Phosphorylation PI3K PI3K IRS-1/Shc->PI3K Grb2/SOS Grb2/SOS IRS-1/Shc->Grb2/SOS PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Ras Ras Grb2/SOS->Ras PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Raf Raf Ras->Raf Downstream_Effectors_PI3K Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream_Effectors_PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream_Effectors_MAPK Downstream Effectors (e.g., c-Fos, c-Jun) ERK->Downstream_Effectors_MAPK mTOR mTOR Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) Downstream_Effectors_PI3K->Gene_Expression Downstream_Effectors_MAPK->Gene_Expression AZ7550_Mesylate AZ7550 Mesylate AZ7550_Mesylate->IGF-1R Inhibition

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay IGF-1R Kinase Assay Determine_IC50 Determine_IC50 Kinase_Assay->Determine_IC50 Data Analysis Cell_Culture Cell Line Culture (e.g., H1975, PC9) Western_Blot Western Blot for p-AKT, p-ERK Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (SRB or MTT) Cell_Culture->Proliferation_Assay Assess_Signaling_Inhibition Assess_Signaling_Inhibition Western_Blot->Assess_Signaling_Inhibition Data Analysis Determine_GI50 Determine_GI50 Proliferation_Assay->Determine_GI50 Data Analysis Xenograft_Model Tumor Xenograft Model in Mice Drug_Administration This compound Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Tumor Analysis (Western Blot, IHC) Tumor_Measurement->Ex_Vivo_Analysis Evaluate_Efficacy Evaluate_Efficacy Tumor_Measurement->Evaluate_Efficacy Data Analysis Confirm_Target_Engagement Confirm_Target_Engagement Ex_Vivo_Analysis->Confirm_Target_Engagement Data Analysis Lead_Optimization Lead_Optimization Determine_IC50->Lead_Optimization Determine_GI50->Lead_Optimization Preclinical_Development Preclinical_Development Evaluate_Efficacy->Preclinical_Development Confirm_Target_Engagement->Preclinical_Development

Caption: A typical experimental workflow for characterizing an IGF-1R inhibitor.

Conclusion

This compound, an active metabolite of Osimertinib, is a recognized inhibitor of IGF-1R. While detailed studies specifically characterizing its effects on the IGF-1R signaling pathway are not extensively available in the public domain, its known inhibitory constant and anti-proliferative activities suggest its potential as a modulator of this critical cancer-related pathway. The information and representative protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds targeting the IGF-1R signaling cascade. Further research is warranted to fully elucidate its mechanism of action and its potential role in cancer therapy, either as a single agent or in combination with other targeted therapies.

References

Methodological & Application

Application Note: AZ7550 Mesylate In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Osimertinib and its metabolites are potent and selective inhibitors of both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first- and second-generation EGFR TKIs.[2] AZ7550 exhibits a similar potency and selectivity profile to its parent compound, making it a crucial component in the overall therapeutic effect of Osimertinib.[1][2] This application note provides a detailed protocol for assessing the in vitro anti-proliferative activity of AZ7550 Mesylate using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action

AZ7550, like Osimertinib, exerts its anti-cancer effects by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR. This covalent bond blocks the downstream signaling pathways that are critical for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. By selectively targeting mutant forms of EGFR over wild-type, AZ7550 minimizes off-target effects, leading to a more favorable therapeutic window.

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MAPK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation AZ7550 This compound AZ7550->EGFR Inhibition RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The anti-proliferative activity of this compound was evaluated against a panel of human non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values were determined after a 72-hour incubation period.

Cell LineEGFR Mutation StatusIC50 (nM)GI50 (nM)
PC9Activating Mutant (AM)2615
H1975Double Mutant (DM)4519
LoVoWild Type (WT)786-
Calu3Wild Type (WT)-537

Data synthesized from publicly available information.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • NSCLC cell lines (e.g., PC9, H1975, LoVo, Calu3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare AZ7550 Stock Solution C Add Serial Dilutions of AZ7550 A->C B Cell Culture & Seeding B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & Plot Dose-Response H->I

Caption: Workflow for the in vitro cell proliferation assay.

Detailed Protocol

1. Preparation of this compound Stock Solution: a. Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. c. Prepare fresh serial dilutions of this compound in complete growth medium just before use.

2. Cell Seeding: a. Culture NSCLC cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2. b. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh complete growth medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate overnight to allow the cells to attach.

3. Cell Treatment: a. Prepare a series of dilutions of this compound in complete growth medium at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell proliferation, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol provides a reliable and reproducible method for evaluating the in vitro anti-proliferative effects of this compound on NSCLC cell lines. The MTT assay is a robust tool for determining the potency of anti-cancer compounds and can be adapted for high-throughput screening. The data generated from this assay can provide valuable insights into the mechanism of action of AZ7550 and its potential as a therapeutic agent.

References

Application Notes and Protocols for Establishing AZ7550 Mesylate-Resistant Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ7550 Mesylate is an active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib (AZD9291).[1][2][3] It is a potent inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while also inhibiting the Insulin-like Growth Factor 1 Receptor (IGF-1R) at micromolar concentrations.[1][4][5] The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro cancer cell models with acquired resistance to this compound is a critical tool for researchers to investigate resistance mechanisms, identify novel therapeutic targets, and evaluate combination therapies to overcome treatment failure.

These application notes provide a comprehensive guide for developing and validating this compound-resistant cancer cell lines using a systematic dose-escalation method.

Mechanism of Action of this compound

AZ7550, like its parent compound Osimertinib, functions by irreversibly binding to specific mutant forms of EGFR, thereby blocking the downstream signaling pathways that drive cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6] Its inhibitory profile makes it effective against non-small cell lung cancer (NSCLC) harboring these mutations.[2][3] Resistance can emerge through various mechanisms, including the activation of bypass signaling pathways that circumvent the EGFR blockade.

AZ7550_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IGF1R IGF-1R IGF1R->PI3K Bypass_Receptors Bypass Receptors (e.g., MET, AXL) Bypass_Receptors->PI3K STAT3 STAT3 Bypass_Receptors->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation AZ7550 This compound AZ7550->EGFR Inhibits AZ7550->IGF1R Inhibits (at higher conc.)

Caption: AZ7550 inhibits mutant EGFR and IGF-1R signaling pathways.

Experimental Protocols

The recommended method for establishing stable drug-resistant cell lines is the continuous exposure to gradually increasing concentrations of the drug (dose-escalation).[7][8][9] This process mimics the clinical development of acquired resistance.

Part 1: Initial Characterization of Parental Cell Line

Before inducing resistance, it is crucial to determine the baseline sensitivity of the parental cancer cell line to this compound.

Protocol 1: Determination of IC50 in Parental Cells

  • Cell Seeding: Seed the parental cancer cells (e.g., H1975, PC-9 NSCLC lines) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[9][10]

  • Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. A typical 8-point dose range is recommended, bracketing the expected IC50 value (e.g., 0.001 µM to 10 µM).[9][11] Replace the medium in the 96-well plates with the drug-containing medium. Include vehicle-only (DMSO) and media-only controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[9]

  • Viability Assay: Assess cell viability using a suitable method, such as MTT or CCK-8 assay, following the manufacturer's instructions.[10]

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-only control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[12][13] A lower IC50 value indicates higher sensitivity to the drug.[14]

Part 2: Generation of Resistant Cell Line via Dose-Escalation

This is a long-term process that can take several months.

Experimental_Workflow cluster_escalation Dose-Escalation Cycle (Months) cluster_validation Validation start Select Parental Cancer Cell Line ic50_initial Determine Initial IC50 (Protocol 1) start->ic50_initial start_culture Start Culture with Low-Dose AZ7550 (e.g., IC50/10) ic50_initial->start_culture monitor_growth Monitor Cell Growth & Morphology start_culture->monitor_growth passage Passage Cells at 70-80% Confluence monitor_growth->passage When confluent increase_dose Gradually Increase AZ7550 Concentration (1.5x - 2x) passage->increase_dose When stable increase_dose->monitor_growth Continue cycle resistant_pool Establish Polyclonal Resistant Population increase_dose->resistant_pool When desired resistance level is achieved clone_isolation Isolate Single Clones (Protocol 3) resistant_pool->clone_isolation clone_expansion Expand Monoclonal Resistant Lines clone_isolation->clone_expansion validation Validate Resistance (Protocol 4) clone_expansion->validation ic50_final Determine Resistant IC50 & Calculate RI validation->ic50_final stability Test Stability in Drug-Free Medium validation->stability western_blot Western Blot for Signaling Pathways validation->western_blot final_model Validated AZ7550-Resistant Cell Model validation->final_model

Caption: Workflow for generating and validating AZ7550-resistant cell models.

Protocol 2: Dose-Escalation Procedure

  • Initiation: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically 1/10th to 1/5th of the predetermined IC50.[9]

  • Maintenance and Passaging: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. When the cells reach 70-80% confluence, passage them as usual.[7]

  • Dose Escalation: Once the cells demonstrate stable growth and normal morphology at a given concentration for 2-3 passages, increase the drug concentration by a factor of 1.5 to 2.[15]

  • Handling Cell Death: Significant cell death may occur after increasing the drug concentration. If cell death exceeds 50-60%, either maintain the current concentration until the culture recovers or revert to the previous, lower concentration for a few passages before attempting to escalate again.[15]

  • Cryopreservation: It is critical to cryopreserve cell stocks at each successful concentration step. This provides a backup in case the culture is lost at a higher concentration.[7][8]

  • Duration: Continue this stepwise process until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., >10 times the initial IC50).

Part 3: Isolation of Monoclonal Resistant Cell Lines

The resulting drug-tolerant population is polyclonal. To ensure a homogenous model, single-cell cloning is required.

Protocol 3: Monoclonal Selection by Limiting Dilution

  • Cell Suspension: Prepare a single-cell suspension of the polyclonal resistant cells.

  • Serial Dilution: Perform serial dilutions to a final concentration of approximately 0.5-1 cell per 100 µL of drug-containing medium.

  • Plating: Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this will result in many wells with no cells, some with a single cell, and a few with more than one.[16]

  • Incubation and Screening: Incubate the plates for 2-3 weeks. Screen the plates microscopically to identify wells that contain a single colony.[16]

  • Expansion: Once colonies are sufficiently large, carefully transfer each individual clone to a larger well (e.g., 24-well plate) and expand it for further analysis.[17]

Part 4: Validation and Characterization of Resistant Model

Validation is essential to confirm the resistant phenotype and investigate potential mechanisms.

Protocol 4: Confirmation of Resistant Phenotype

  • IC50 Determination of Resistant Clones: Using the same method as in Protocol 1, determine the IC50 value for each of the expanded monoclonal resistant lines.

  • Calculate Resistance Index (RI): The RI is a quantitative measure of resistance, calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line) . An RI value greater than 1 indicates increased tolerance.[15] A significantly high RI (e.g., >10) confirms a resistant model.

  • Stability Testing: To ensure the resistance is a stable genetic or epigenetic trait, culture the resistant cells in a drug-free medium for multiple passages (e.g., over 1-3 months) and then re-determine the IC50. A stable resistant phenotype will show minimal change in the IC50 value.[10]

  • Mechanism Investigation via Western Blot: Compare the protein expression and phosphorylation status between parental and resistant cells.

    • Prepare cell lysates from both parental and resistant cell lines (with and without drug treatment).

    • Perform Western blot analysis to probe for key proteins in the EGFR and bypass signaling pathways.[18][19] This can help identify the mechanism of resistance (e.g., upregulation of a bypass receptor).

Data Presentation

Quantitative data should be organized into tables for clarity and comparison.

Table 1: Example Characteristics of this compound

Parameter Description Reference
Parent Compound Osimertinib (AZD9291) [1]
Primary Targets Mutant EGFR (T790M, L858R, del19) [2][3]
Secondary Target IGF-1R [1][4]

| Example IC50 | H1975 (DM): 45 nM; PC9 (AM): 26 nM |[4][5] |

Table 2: Example Dose-Escalation Schedule

Step AZ7550 Conc. (nM) Duration (approx.) Notes
1 5 (Initial IC50 = 50 nM) 2-3 weeks Start at IC50/10.
2 10 2-3 weeks Increase dose once growth is stable.
3 20 2-4 weeks Expect slower growth initially.
4 40 3-4 weeks Cryopreserve cells.
... ... (continue stepwise) ... ...

| Final | >500 | Ongoing | Target >10x initial IC50. |

Table 3: Example Validation Data for a Resistant Clone

Cell Line Treatment IC50 (nM) Resistance Index (RI)
Parental PC-9 This compound 26 -

| PC-9-AZ7550R | this compound | 540 | 20.8 |

Table 4: Suggested Protein Targets for Western Blot Analysis

Pathway Protein Target Expected Change in Resistance
EGFR Signaling p-EGFR, Total EGFR Variable
Downstream p-AKT, Total AKT Increased activation
p-ERK, Total ERK Increased activation
Bypass Pathways c-MET, AXL, HER2/3 Upregulation/Activation

| Drug Efflux | ABCB1 (MDR1), ABCG2 | Upregulation |

Validation_Logic cluster_ic50 Viability Assay cluster_protein Western Blot Parental Parental Cell Line IC50_P IC50 (Parental) Parental->IC50_P Protein_P Protein Expression (Parental) Parental->Protein_P Resistant Resistant Cell Line IC50_R IC50 (Resistant) Resistant->IC50_R Protein_R Protein Expression (Resistant) Resistant->Protein_R Compare_IC50 Compare IC50s Is IC50(R) >> IC50(P)? IC50_P->Compare_IC50 IC50_R->Compare_IC50 Compare_Protein Compare Protein Levels (e.g., p-AKT, MET) Are bypass pathways activated? Protein_P->Compare_Protein Protein_R->Compare_Protein Result_Resistant Phenotype: RESISTANT Compare_IC50->Result_Resistant Yes Result_Sensitive Phenotype: SENSITIVE (Re-evaluate protocol) Compare_IC50->Result_Sensitive No Result_Mechanism Hypothesis: Bypass Activation Compare_Protein->Result_Mechanism Yes Result_Resistant->Compare_Protein

Caption: Logic diagram for the validation of resistant cancer cell models.

References

Application Notes and Protocols: AZ7550 Mesylate in Combination with EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 Mesylate is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1] Like its parent compound, this compound is a potent inhibitor of EGFR, particularly against activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing lower activity against wild-type EGFR.[1] This selectivity provides a therapeutic advantage in the treatment of non-small cell lung cancer (NSCLC) harboring these specific EGFR mutations.

The development of resistance to EGFR TKIs remains a significant clinical challenge.[2] Resistance mechanisms can be broadly categorized as on-target (e.g., secondary EGFR mutations like C797S) or off-target (e.g., activation of bypass signaling pathways such as MET or HER2 amplification).[3] Combination therapy, where an EGFR inhibitor is co-administered with another therapeutic agent, is a promising strategy to overcome or delay the onset of resistance.

These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with other EGFR inhibitors. Given that AZ7550 is an active metabolite of Osimertinib and shares a similar potency and selectivity profile, data from studies involving Osimertinib combinations are presented as a strong surrogate for the potential applications of this compound.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound as a single agent and the efficacy of Osimertinib in combination with other anti-cancer agents in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineEGFR Mutation StatusAssay TypeIC50 (nM)
H1975L858R/T790M (Double Mutant)Proliferation45
PC9Exon 19 Deletion (Activating Mutant)Proliferation26
LoVoWild TypeProliferation786
Calu3Wild TypeProliferation (GI50)537

Data sourced from MedchemExpress.[4]

Table 2: Preclinical Efficacy of Osimertinib Combination Therapies

CombinationCancer ModelKey Findings
Osimertinib + Selumetinib (MEK Inhibitor)EGFR-mutant NSCLC xenograftsReverted resistance to Osimertinib in the majority of mice, with a response rate of 50% to 80%.[5]
Osimertinib + Cetuximab (EGFR Monoclonal Antibody)EGFR-mutant NSCLC xenograftsReverted sensitivity to Osimertinib with a response rate of 50% to 80%. First-line combination increased the response rate to 90%.[5]
Osimertinib + Navitoclax (BCL-2/BCL-xL Inhibitor)Phase Ib study in EGFR-mutant NSCLCObjective response rate of 100% in the expansion cohort with a median progression-free survival of 16.8 months.[6]
Osimertinib + Pemetrexed (Chemotherapy)NSCLC cell linesSequential administration of Pemetrexed followed by Osimertinib at a 48h interval showed robust synergy.[7][8]
Osimertinib + Bevacizumab + CetuximabEGFR T790M xenograft modelTriple therapy induced the greatest inhibitory effect on tumor growth compared to Osimertinib alone or in combination with Bevacizumab.[9][10]

Signaling Pathways and Rationale for Combination Therapy

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] Upon ligand binding, EGFR activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

EGFR_Signaling_Pathway

The rationale for combining this compound with other EGFR inhibitors is to achieve a more complete blockade of EGFR signaling, potentially overcoming resistance. For instance, combining a TKI like AZ7550 with an antibody like Cetuximab, which binds to the extracellular domain of EGFR, can provide a dual mechanism of inhibition.[5][12] Furthermore, in cases of resistance driven by downstream pathway activation, combining AZ7550 with inhibitors of those pathways (e.g., MEK inhibitors) can be effective.[2][13][14][15]

Experimental Protocols

Cell Viability Assays (MTT/MTS Assay)

This protocol outlines the general procedure for determining the cytotoxic effects of this compound alone and in combination with other EGFR inhibitors.

Cell_Viability_Workflow

Materials:

  • NSCLC cell lines (e.g., H1975, PC9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and other EGFR inhibitors

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the other EGFR inhibitor(s) in culture medium. For combination studies, a matrix of concentrations for both drugs should be prepared. Add the drug solutions to the cells and incubate for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each compound and the Combination Index (CI) for the combination treatments to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • 6-well cell culture plates

  • This compound and other EGFR inhibitors

  • EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours, then treat with this compound and/or other inhibitors for a specified time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.[4]

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Detect the chemiluminescent signal using an imaging system.[4][11]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in combination with other EGFR inhibitors in a mouse xenograft model.

Xenograft_Workflow

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • NSCLC cells (e.g., H1975)

  • Matrigel (optional)

  • This compound and other EGFR inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject NSCLC cells into the flanks of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the compounds according to the planned dosing schedule and route.

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Quantification of AZ7550 in Plasma/Blood

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the quantification of AZ7550 in human plasma and dried blood spots.[3][16][17][18] This is crucial for pharmacokinetic studies.

General Method:

  • Sample Preparation: Protein precipitation.[16]

  • Chromatography: Separation on a C18 column.[16]

  • Detection: Electrospray ionization in positive mode with multiple reaction monitoring.[16]

Conclusion

This compound, as an active metabolite of Osimertinib, holds significant promise for use in combination therapies to combat EGFR-driven cancers and overcome treatment resistance. The protocols and data presented here provide a framework for the preclinical evaluation of such combination strategies. By employing these methodologies, researchers can further elucidate the synergistic potential of this compound with other EGFR inhibitors and pave the way for the development of more effective cancer therapeutics.

References

Application Notes: Immunofluorescence Staining for IGF-1R Pathway Proteins with AZ7550 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical network that regulates cell proliferation, growth, and survival.[1] Its dysregulation is implicated in the progression of various cancers, making it a key therapeutic target.[1][2] The pathway is activated by ligands such as IGF-1 and IGF-2, leading to the autophosphorylation of the receptor's tyrosine kinase domain.[3] This activation triggers two primary downstream signaling cascades: the PI3K-AKT-mTOR pathway, which primarily regulates cell survival and protein synthesis, and the Ras-MAPK pathway, which is crucial for cell proliferation.[1][4][5]

AZ7550 Mesylate is an active metabolite of the EGFR inhibitor Osimertinib (AZD9291).[6][7] In addition to its effects on EGFR, this compound also inhibits the activity of IGF-1R with an IC50 of 1.6 μM.[6][8] This application note provides a detailed protocol for using immunofluorescence (IF) microscopy to visualize and quantify the effects of this compound on the expression and phosphorylation status of key proteins within the IGF-1R signaling pathway in cultured cells.

Principle

Immunofluorescence is a powerful technique used to detect and localize specific proteins within cells.[9] This protocol uses specific primary antibodies to target key proteins in the IGF-1R pathway, such as the IGF-1 Receptor itself and phosphorylated downstream effectors like p-AKT and p-ERK. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for visualization with a fluorescence microscope. By treating cells with this compound, changes in the fluorescence intensity and subcellular localization of these proteins can be observed and quantified, providing insight into the compound's inhibitory effect on the IGF-1R pathway.[10]

Signaling Pathway Overview

The IGF-1R pathway is initiated by ligand binding, which activates the receptor's kinase activity. This leads to the recruitment and phosphorylation of adaptor proteins like Insulin Receptor Substrate (IRS), which in turn activates the PI3K-AKT and Ras-MAPK signaling cascades, promoting cell growth and survival.[2][3][4]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Recruits & Phosphorylates PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AZ7550 This compound AZ7550->IGF1R Inhibits

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Materials and Reagents

  • Cell Line: Human cancer cell line with known IGF-1R expression (e.g., H1975, PC9).[6]

  • Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Reagents for IF:

    • Phosphate Buffered Saline (PBS).[11]

    • 4% Paraformaldehyde (PFA) in PBS (freshly prepared).[11]

    • Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.[11]

    • Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton™ X-100 in PBS.[11]

    • Antibody Dilution Buffer: 1% BSA and 0.3% Triton™ X-100 in PBS.[11]

    • Primary Antibodies (select from):

      • Rabbit anti-IGF-1R

      • Rabbit anti-phospho-AKT (Ser473)

      • Mouse anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Secondary Antibodies:

      • Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488

      • Goat anti-Mouse IgG (H+L), Alexa Fluor™ 594

    • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

    • Antifade Mounting Medium.[12]

  • Equipment:

    • Sterile cell culture plates or coverslips in multi-well plates.

    • Humidified incubator (37°C, 5% CO2).

    • Fluorescence microscope with appropriate filters.

    • Image analysis software (e.g., ImageJ, CellProfiler).[10]

Experimental Protocol

The following workflow outlines the major steps for cell preparation, treatment, staining, and analysis.

IF_Workflow arrow arrow A 1. Cell Seeding Seed cells on coverslips and allow to adhere for 24h. B 2. Drug Treatment Treat cells with this compound (and vehicle control) for desired time. A->B C 3. Fixation Fix cells with 4% PFA for 15 minutes at RT. B->C D 4. Permeabilization Permeabilize with 0.3% Triton X-100 for 10-15 minutes. C->D E 5. Blocking Block with 5% Normal Goat Serum for 1 hour at RT. D->E F 6. Primary Antibody Incubation Incubate with primary antibodies overnight at 4°C. E->F G 7. Secondary Antibody Incubation Incubate with fluorescent secondary antibodies for 1-2 hours at RT. F->G H 8. Counterstaining & Mounting Stain nuclei with DAPI and mount coverslips on slides. G->H I 9. Imaging & Analysis Acquire images via fluorescence microscopy and quantify signal intensity. H->I

Caption: Experimental workflow for immunofluorescence staining.

Step 1: Cell Culture and Treatment
  • Seed cells onto sterile glass coverslips placed in a 24-well plate at an appropriate density to reach 60-70% confluency the next day.

  • Incubate cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended to observe dose-dependent effects, based on its known IC50 for IGF-1R.[6]

  • Remove the old medium and add the medium containing this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

  • Incubate for the desired treatment period (e.g., 2, 6, or 24 hours).

Step 2: Fixation and Permeabilization
  • Aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]

  • Wash the cells three times with PBS for 5 minutes each.[11]

  • Permeabilize the cells by incubating with Permeabilization Buffer (0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.[13]

  • Wash the cells three times with PBS for 5 minutes each.

Step 3: Blocking and Antibody Incubation
  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[11][13]

  • Dilute the primary antibody (e.g., anti-p-AKT) in Antibody Dilution Buffer according to the manufacturer's recommended concentration.

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

  • Incubate overnight at 4°C in a humidified chamber.[11][12]

  • The next day, wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.

  • Dilute the appropriate fluorescently-labeled secondary antibody in Antibody Dilution Buffer.

  • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[11]

  • Wash three times with PBS for 5 minutes each, protected from light.

Step 4: Counterstaining and Mounting
  • Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Perform a final wash with PBS.

  • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[14]

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Store the slides at 4°C, protected from light, until imaging.

Data Acquisition and Analysis

  • Image Acquisition: View the slides using a fluorescence microscope. Capture images using separate channels for DAPI (blue), Alexa Fluor 488 (green, e.g., p-AKT), and Alexa Fluor 594 (red, e.g., p-ERK). Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.

  • Quantitative Analysis: Use image analysis software like ImageJ or CellProfiler to quantify the fluorescence intensity.[9][10]

    • Define the region of interest (ROI) for each cell, often using the DAPI signal to identify individual nuclei and outlining the corresponding cytoplasm.

    • Measure the mean fluorescence intensity of the target protein (e.g., p-AKT) within each cell.

    • Normalize the signal against the background.

    • Calculate the average intensity from a large population of cells (e.g., >100 cells per condition) for statistical analysis.

Expected Results

Treatment with this compound is expected to inhibit the IGF-1R pathway, leading to a dose-dependent decrease in the phosphorylation of downstream proteins like AKT and ERK. This would be observed as a reduction in the fluorescence intensity of anti-p-AKT and anti-p-ERK staining compared to the vehicle-treated control cells.

Table 1: Quantitative Analysis of p-AKT Fluorescence Intensity
Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units ± SD)% Inhibition of p-AKT Signal
Vehicle Control0 (DMSO)1520 ± 1250%
This compound0.11310 ± 11013.8%
This compound1.0855 ± 9843.8%
This compound5.0430 ± 6571.7%
This compound10.0250 ± 4583.6%

Note: The data presented in this table are hypothetical and serve as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Insufficient blocking or washing.Increase blocking time to 90 minutes. Increase the number and duration of wash steps.
Secondary antibody is non-specific.Run a secondary antibody-only control. If staining is present, choose a different secondary antibody.
Weak or No Signal Primary antibody concentration is too low.Perform a titration of the primary antibody to find the optimal concentration.
Inefficient permeabilization.Increase Triton X-100 concentration to 0.5% or extend permeabilization time.
Target protein is not abundant.Use a more sensitive detection method or a different cell line with higher target expression.
Photobleaching Excessive exposure to excitation light.Minimize light exposure. Use an antifade mounting medium. Reduce exposure time during image acquisition.

References

Troubleshooting & Optimization

Technical Support Center: AZ7550 Mesylate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for improving the solubility of AZ7550 Mesylate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key targets?

A1: this compound is the trimesylate salt of AZ7550. AZ7550 is an active metabolite of the EGFR inhibitor, Osimertinib (AZD9291).[1][2] Its primary targets are the Insulin-like Growth Factor 1 Receptor (IGF-1R), with an IC50 of 1.6 μM, and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]

Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What can I do?

A2: Precipitation is a common issue with poorly soluble compounds. Here are several strategies to troubleshoot this problem:

  • Vehicle Selection: Ensure you are using an appropriate vehicle. Co-solvent systems are often necessary. See the detailed protocols below for recommended formulations that have been shown to achieve a clear solution.

  • Order of Solvent Addition: The order in which you add solvents is critical. Typically, the compound should first be dissolved in a small amount of an organic solvent like DMSO before adding aqueous components or other co-solvents.

  • Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or gently warm it to 37°C.[1]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is limited, exploring buffered solutions may be beneficial.

  • Use of Solubilizing Excipients: Consider the use of excipients like cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug to enhance solubility.[2] Surfactants like Tween 80 also help to increase solubility and maintain the stability of the formulation.[5][6]

Q3: What are some common vehicles used for poorly soluble compounds like this compound for oral administration?

A3: For poorly soluble compounds, especially for oral gavage, common vehicles include:

  • Aqueous suspensions using suspending agents like carboxymethyl cellulose (CMC).

  • Solutions with co-solvents such as polyethylene glycol (PEG), propylene glycol, and a small percentage of DMSO.

  • Lipid-based formulations, including corn oil.

  • Formulations containing surfactants like Tween 80 to improve wetting and solubility.[6]

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[1]

Solubility Data

Table 1: Solubility in a Single Solvent

SolventConcentrationAppearance
DMSO25 mg/mL (32.30 mM)Clear Solution

Data sourced from supplier information.[1]

Table 2: Solubility in Co-Solvent Systems for In Vivo Use

Co-Solvent SystemAchievable ConcentrationAppearance
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.23 mM)Clear Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (3.23 mM)Clear Solution

Data sourced from supplier-provided protocols.[2]

Experimental Protocols

Below are detailed methodologies for preparing this compound formulations for in vivo studies.

Protocol 1: Formulation with SBE-β-CD

This protocol is suitable for achieving a clear solution for administration.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare 20% SBE-β-CD in Saline:

    • Dissolve 2g of SBE-β-CD powder in 10 mL of saline.

    • Mix until the powder is completely dissolved and the solution is clear.

    • This solution can be stored at 4°C for up to one week.

  • Prepare this compound Stock Solution:

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare Final Formulation (Example for 1 mL):

    • Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add it to 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until a clear, homogenous solution is obtained. This will result in a final concentration of 2.5 mg/mL.

Protocol 2: Formulation with PEG300 and Tween-80

This protocol provides an alternative co-solvent system for achieving a clear solution.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare Final Formulation (Example for 1 mL):

    • Step 1: Add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.

    • Step 2: To the mixture from Step 1, add 50 µL of Tween-80. Mix until the solution is homogenous.

    • Step 3: Add 450 µL of saline to the mixture from Step 2 to reach a final volume of 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting common solubility challenges encountered with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Precipitation Observed q1 Is the compound fully dissolved in DMSO initially? start->q1 sol_dmso Ensure complete dissolution in DMSO. Use sonication or gentle warming (37°C). q1->sol_dmso No q2 Was the correct order of solvent addition followed? q1->q2 Yes sol_dmso->q1 order Follow the specified protocol. Add aqueous/less soluble components last. q2->order No q3 Is the final concentration too high? q2->q3 Yes order->q2 lower_conc Try a lower final concentration. Refer to solubility data. q3->lower_conc Yes new_vehicle Consider an alternative formulation. (e.g., Protocol 1 vs. Protocol 2) q3->new_vehicle No end_success Success: Clear Solution Achieved lower_conc->end_success new_vehicle->end_success

Caption: A step-by-step guide to resolving precipitation issues.

Signaling Pathways

This compound is an inhibitor of IGF-1R and EGFR. The diagrams below illustrate the simplified signaling cascades associated with these receptors.

EGFR Signaling Pathway

EGFR_Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcome Cellular Response EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZ7550 This compound AZ7550->EGFR Inhibits

Caption: Simplified EGFR signaling cascade and point of inhibition.

IGF-1R Signaling Pathway

IGF1R_Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcome Cellular Response IGF1R IGF-1R IRS IRS IGF1R->IRS Ligand IGF-1 Ligand->IGF1R Binds & Activates PI3K PI3K IRS->PI3K Ras Ras IRS->Ras AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Proliferation ERK->Growth AZ7550 This compound AZ7550->IGF1R Inhibits

Caption: Simplified IGF-1R signaling cascade and point of inhibition.

References

AZ7550 Mesylate stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AZ7550 Mesylate in DMSO and cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound stock solutions in DMSO?

A1: Based on supplier recommendations, stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:

Storage TemperatureRecommended Storage Period
-80°CUp to 6 months
-20°CUp to 1 month

For optimal stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent moisture absorption.[1]

Q2: Is this compound stable in aqueous solutions and cell culture media?

A2: AZ7550, the active metabolite of osimertinib, has been shown to be unstable in rat plasma.[2] This instability is believed to be caused by a Michael addition reaction between the Michael acceptor functional group on AZ7550 and nucleophiles present in the plasma, such as cysteine.[2] Since cell culture media also contain amino acids like cysteine and other potential nucleophiles, it is highly probable that this compound is also unstable in these conditions.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound in your cell culture experiments can lead to a decrease in the effective concentration of the active compound over time. This can result in inaccurate and difficult-to-reproduce experimental outcomes, such as an underestimation of its potency (e.g., IC50 values).

Q4: How can I minimize the degradation of this compound in my cell culture experiments?

A4: To minimize degradation, it is advisable to add the this compound solution to the cell culture medium immediately before starting the experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Q5: Are there any known degradation products of similar compounds?

A5: While specific degradation products of AZ7550 in cell culture media have not been detailed in the available literature, studies on its parent compound, Osimertinib Mesylate, have shown slight decomposition under acidic, alkaline, oxidative, and thermal stress conditions.[3] For other mesylate-containing compounds, degradation can occur through hydrolysis.

Q6: Can the solvent, DMSO, affect my cell culture experiments?

A6: Yes, DMSO, while a common solvent, can have direct effects on cells in culture. It has been reported to alter cell signaling pathways, which could potentially confound experimental results. It is crucial to include a vehicle control (DMSO alone) in your experiments at the same final concentration used for this compound to account for any solvent-specific effects.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results (e.g., variable IC50 values) Degradation of this compound in cell culture media.Prepare fresh dilutions of this compound in media for each experiment. For longer incubations, replenish the media with fresh compound periodically. Perform a stability study in your specific cell culture medium (see Experimental Protocols).
Lower than expected potency Loss of active compound due to degradation.Verify the stability of your this compound stock solution. If the stock is stable, the issue is likely instability in the culture medium. Shorten incubation times if possible or increase the frequency of media changes with fresh compound.
Unexpected cellular effects in control wells Effects of the DMSO vehicle.Ensure that a vehicle control (media with the same final concentration of DMSO) is included in all experiments. If DMSO toxicity is observed, try to reduce the final concentration of DMSO to the lowest possible level that still allows for adequate solubility of this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the test solution by diluting the stock solution to the final working concentration (e.g., 10 µM) in your complete cell culture medium.

  • Timepoint 0: Immediately after preparation, take an aliquot of the test solution, centrifuge to remove any precipitates, and transfer the supernatant to an HPLC vial. This is your t=0 sample.

  • Incubate the remaining test solution in a sterile, sealed container under standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at various timepoints (e.g., 2, 4, 8, 24, 48 hours). At each timepoint, take an aliquot, process it as in step 3, and store it at -80°C until analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A common starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

    • Quantify the peak area corresponding to this compound at each timepoint.

  • Data Analysis:

    • Normalize the peak area of this compound at each timepoint to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine its stability profile in your cell culture medium.

Visualizations

AZ7550_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM AZ7550 in DMSO Stock B Dilute to 10 µM in Complete Cell Culture Medium A->B C Take t=0 Sample B->C D Incubate at 37°C, 5% CO2 B->D E Sample at 2, 4, 8, 24, 48h D->E F Analyze Samples by HPLC-UV E->F G Quantify Peak Area F->G H Plot % Remaining vs. Time G->H

Caption: Experimental workflow for assessing this compound stability.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates AZ7550 This compound AZ7550->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by this compound.

References

overcoming off-target effects of AZ7550 Mesylate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of AZ7550 Mesylate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

AZ7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291). While its parent compound potently targets mutant EGFR, AZ7550's primary reported target is the Insulin-like Growth Factor 1 Receptor (IGF-1R) with an IC50 of 1.6 μM. It is important to note that AZ7550 has a similar potency and selectivity profile to Osimertinib, meaning it also inhibits activating and resistant EGFR mutants.

Q2: What are the known off-target effects of this compound?

Given that this compound shares a similar selectivity profile with its parent compound, Osimertinib, it is expected to have off-target activity against a range of other kinases.[1] Based on kinome profiling of Osimertinib, potential off-target kinases for AZ7550 could include, but are not limited to, ErbB2/4, ACK1, ALK, BLK, BRK, MLK1, and MNK2.[1] It is crucial to consider these off-targets when interpreting experimental data.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Perform Dose-Response Studies: Determine the minimal concentration of this compound that achieves the desired on-target effect to avoid engaging lower-affinity off-targets.

  • Use Appropriate Controls: Include negative and positive controls in your experiments. This can involve using cell lines that do not express the target of interest or using a structurally related but inactive compound.

  • Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model.

Q4: I am observing a phenotype that is inconsistent with the known function of the intended target. How can I determine if this is an off-target effect?

Unexplained phenotypes can often be a result of off-target activities. To investigate this, you can:

  • Conduct Rescue Experiments: If the observed phenotype is on-target, it should be reversible by introducing a resistant mutant of the target protein.

  • Perform Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after treatment with this compound in these modified cells, it is likely an off-target effect.

  • Profile Downstream Signaling: Analyze the phosphorylation status of key downstream signaling molecules of both the intended target and potential off-targets to see which pathways are being modulated.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cytotoxicity in Control Cell Lines

  • Observation: Significant cell death is observed in a cell line that does not express the intended target (e.g., EGFR or IGF-1R).

  • Potential Cause: This strongly suggests off-target toxicity. At higher concentrations, this compound may be inhibiting other kinases essential for cell survival.

  • Troubleshooting Steps:

    • Review Kinase Selectivity Data: Refer to the provided kinase selectivity profile (Table 1) to identify potential off-target kinases that could be responsible for the cytotoxic effects.

    • Perform a Dose-Response Curve: Determine the IC50 values for both your target-positive and target-negative cell lines. A small window between the two values indicates a higher likelihood of off-target effects contributing to cytotoxicity.

    • Consider a More Selective Compound: If available, compare your results with a more selective inhibitor for your target of interest.

Issue 2: Lack of Expected On-Target Inhibition

  • Observation: No significant inhibition of the target's downstream signaling pathway (e.g., p-Akt, p-ERK for EGFR/IGF-1R) is observed at the expected effective concentration.

  • Potential Causes:

    • The specific cell line may harbor mutations that confer resistance.

    • The compound may have degraded due to improper storage or handling.

    • The signaling pathway may be constitutively activated downstream of the target.

  • Troubleshooting Steps:

    • Verify Cell Line Integrity: Ensure your cell line has the expected target expression and has not developed resistance mutations through sequencing.

    • Test Compound Activity: Use a well-characterized sensitive cell line as a positive control to confirm the activity of your this compound stock.

    • Investigate Downstream Activation: Check for activating mutations in downstream signaling components (e.g., KRAS, PIK3CA).

Issue 3: Activation of an Unexpected Signaling Pathway

  • Observation: A signaling pathway unrelated to the intended target is activated upon treatment with this compound.

  • Potential Cause: This could be due to off-target inhibition of a kinase that normally suppresses this pathway, or through indirect pathway crosstalk.[2]

  • Troubleshooting Steps:

    • Consult Kinome Scan Data: Identify potential off-target kinases that are known to regulate the activated pathway.

    • Use Pathway-Specific Inhibitors: Treat cells with a specific inhibitor of the unexpectedly activated pathway in combination with this compound to see if the phenotype is reversed.

    • Perform Phospho-Proteomic Analysis: A broader analysis of changes in protein phosphorylation can help to map the signaling network affected by this compound.

Data Presentation

Table 1: Inferred Kinase Selectivity Profile of this compound

Based on the published kinase selectivity profile of its parent compound, Osimertinib (AZD9291), at a concentration of 1 μM. A lower percentage of inhibition indicates higher selectivity.

Kinase TargetFamilyPercent Inhibition at 1 µM
EGFR (L858R/T790M) EGFR >99%
EGFR (Exon 19 Del/T790M) EGFR >99%
EGFR (L858R) EGFR >99%
EGFR (Exon 19 Del) EGFR >99%
EGFR (Wild Type) EGFR ~60-70%
ErbB2 (HER2)EGFR~80-90%
ErbB4 (HER4)EGFR~80-90%
ACK1 (TNK2)Other~70-80%
ALKOther~60-70%
BLKSrc~60-70%
BRK (PTK6)Src~60-70%
MLK1 (MAP3K9)MAPKKK~60-70%
MNK2 (MKNK2)CAMK~60-70%
IGF-1R Insulin Receptor IC50 = 1.6 µM

Data inferred from published kinome scan data for Osimertinib (AZD9291).[1] The IC50 for IGF-1R is directly reported for AZ7550.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its intended target in a cellular context.[3][4][5][6][7]

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies for the target protein

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Rescue Experiment with a Resistant Mutant

This protocol helps to determine if an observed phenotype is due to on-target inhibition.[8]

Materials:

  • Cell line of interest

  • Expression vector for the wild-type target protein

  • Expression vector for a known resistant mutant of the target protein (e.g., EGFR C797S for Osimertinib/AZ7550)

  • Transfection reagent

  • This compound

  • Assay reagents to measure the phenotype of interest (e.g., cell viability assay)

Procedure:

  • Transfection: Transfect the cells with the wild-type target vector, the resistant mutant vector, or an empty vector control.

  • Selection (Optional): If necessary, select for stably transfected cells.

  • Treatment: Treat the transfected cells with a range of concentrations of this compound.

  • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, apoptosis). If the phenotype is on-target, cells expressing the resistant mutant should show a reduced response to this compound compared to cells expressing the wild-type target or the empty vector control.

Protocol 3: siRNA-Mediated Knockdown for Off-Target Validation

This protocol is used to confirm if an observed effect is independent of the intended target.[2][9][10][11][12][13]

Materials:

  • Cell line of interest

  • siRNA targeting the intended protein

  • Non-targeting control siRNA

  • Transfection reagent

  • This compound

  • Reagents for phenotype assessment and Western blot

Procedure:

  • siRNA Transfection: Transfect cells with the target-specific siRNA or the non-targeting control siRNA.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Confirm the reduction in target protein expression by Western blot.

  • Treatment: Treat the siRNA-transfected cells with this compound.

  • Phenotypic Analysis: Measure the phenotype of interest. If the phenotype is still observed in the cells with the knocked-down target, it is likely an off-target effect.

Visualizations

cluster_0 Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Is phenotype dose-dependent? Start->DoseResponse OnTargetIC50 Compare to On-Target IC50 Is phenotype at much higher concentration? DoseResponse->OnTargetIC50 Yes ConfirmOnTarget On-Target Confirmed DoseResponse->ConfirmOnTarget No OffTargetSuspected Off-Target Effect Likely OnTargetIC50->OffTargetSuspected Yes OnTargetPossible On-Target Effect Possible OnTargetIC50->OnTargetPossible No ControlExperiment Perform Control Experiments (Rescue, Knockdown) OffTargetSuspected->ControlExperiment OnTargetPossible->ControlExperiment Rescue Rescue with Resistant Mutant? ControlExperiment->Rescue Knockdown Phenotype Persists after Knockdown? ControlExperiment->Knockdown Rescue->OffTargetSuspected No Rescue->ConfirmOnTarget Yes ConfirmOffTarget Off-Target Confirmed Knockdown->ConfirmOffTarget Yes Knockdown->ConfirmOnTarget No

Caption: Troubleshooting workflow for unexpected phenotypes.

cluster_1 On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway (EGFR) cluster_off_target Off-Target Pathway (e.g., IGF-1R) AZ7550 This compound EGFR EGFR AZ7550->EGFR Inhibits IGF1R IGF-1R AZ7550->IGF1R Inhibits EGFR_downstream Proliferation, Survival EGFR->EGFR_downstream IGF1R_downstream Growth, Metabolism IGF1R->IGF1R_downstream

Caption: On-target versus off-target signaling pathways.

cluster_2 Experimental Workflow for Off-Target Validation Start Hypothesize Off-Target CETSA CETSA (Confirm Target Engagement) Start->CETSA Rescue Rescue Experiment (Resistant Mutant) Start->Rescue Knockdown siRNA Knockdown of Target Start->Knockdown Analysis Analyze Phenotype CETSA->Analysis Rescue->Analysis Knockdown->Analysis Conclusion Conclude On/Off-Target Analysis->Conclusion

Caption: Experimental workflow for off-target validation.

References

Technical Support Center: Optimizing AZ7550 Mesylate Concentration for Long-Term Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ7550 Mesylate for long-term cell treatment. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1][2] Its primary mechanism of action is the irreversible inhibition of mutant forms of EGFR, including the T790M resistance mutation.[3][4] By binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, it blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3][5] AZ7550 also exhibits inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF-1R).[1]

Q2: What is a suitable starting concentration for long-term treatment with this compound?

A2: For long-term treatment, it is advisable to start with a concentration significantly lower than the short-term IC50 value to minimize cytotoxicity and prevent the rapid development of resistance. A concentration range of 10-100 nM is a reasonable starting point for many EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. However, the optimal concentration is highly cell-line dependent and should be determined empirically.

Q3: How often should the media with this compound be replenished during a long-term experiment?

A3: Due to the relatively long half-life of this compound's parent compound, Osimertinib (approximately 48 hours), replenishing the media containing the compound every 2-3 days is a common practice.[2] This ensures a relatively stable concentration of the inhibitor in the cell culture medium over the course of the experiment.

Q4: What are the potential mechanisms of acquired resistance to this compound?

A4: Acquired resistance to third-generation EGFR inhibitors like Osimertinib and its metabolite AZ7550 can occur through various mechanisms. These include on-target alterations such as the acquisition of new mutations in the EGFR gene (e.g., C797S) that prevent drug binding. Off-target mechanisms involve the activation of bypass signaling pathways, such as the amplification of MET or HER2, which provide alternative routes for cell survival and proliferation.

Q5: What morphological changes might be observed in cells during long-term treatment with this compound?

A5: Cells undergoing long-term treatment with EGFR inhibitors may exhibit changes consistent with an epithelial-to-mesenchymal transition (EMT). This can include a shift from a cobblestone-like, epithelial morphology to a more elongated, spindle-shaped, mesenchymal appearance. These changes are often accompanied by alterations in the expression of EMT markers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of cell death even at low concentrations. 1. Cell line is highly sensitive to this compound. 2. Incorrect stock solution concentration. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve with a wider range of lower concentrations (e.g., 1-50 nM). 2. Verify the concentration of your stock solution. 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1%). Run a vehicle control with the same solvent concentration.
No observable effect on cell proliferation or downstream signaling. 1. Cell line is resistant to this compound. 2. Inactive compound. 3. Insufficient concentration.1. Confirm the EGFR mutation status of your cell line. 2. Check the storage conditions and age of the compound. Test on a known sensitive cell line. 3. Perform a dose-response experiment with a higher concentration range.
Loss of inhibitory effect over time (acquired resistance). 1. Development of on-target EGFR mutations (e.g., C797S). 2. Activation of bypass signaling pathways (e.g., MET amplification).1. Sequence the EGFR gene in the resistant cell population. 2. Perform western blotting for key proteins in bypass pathways (e.g., phospho-MET, phospho-HER2). Consider combination therapy with an inhibitor of the activated pathway.
Significant changes in cell morphology (e.g., EMT). 1. Long-term inhibition of the EGFR pathway can induce a plastic response in some cell lines.1. Characterize the morphological changes using microscopy. 2. Analyze the expression of EMT markers (e.g., E-cadherin, Vimentin) by western blot or immunofluorescence.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Inconsistent timing of media changes and drug replenishment. 3. Cell line heterogeneity.1. Standardize cell seeding protocols. 2. Adhere to a strict schedule for media changes. 3. Consider single-cell cloning to establish a more homogenous population.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cell Lines

Cell LineCancer TypeEGFR Mutation StatusParameterValueReference
H1975NSCLCL858R/T790M (double mutant)IC5045 nM[1]
PC9NSCLCExon 19 deletion (activating mutant)IC5026 nM[1]
LoVoColorectal CancerWild TypeIC50786 nM[1]
H1975NSCLCL858R/T790M (double mutant)GI5019 nM[1]
PC9NSCLCExon 19 deletion (activating mutant)GI5015 nM[1]
Calu3NSCLCWild TypeGI50537 nM[1]

Table 2: Concentration Ranges of Osimertinib (Parent Compound of AZ7550) in Long-Term In Vitro Studies for Generating Resistant Cell Lines

Cell LineStarting ConcentrationFinal ConcentrationDurationReference
H1975500 nM1.5 µM~2 months
PC-9Not specified (stepwise increase)Not specifiedNot specified

Note: Concentrations for long-term maintenance to study chronic effects without inducing resistance are typically at or below the GI50 values and need to be empirically determined.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Long-Term Treatment

Objective: To identify the highest concentration of this compound that can be used for long-term cell culture without causing significant cytotoxicity while maintaining a desired level of target inhibition.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well and 6-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Lysis buffer and antibodies for western blotting (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

Methodology:

  • Initial Dose-Response (72-hour): a. Seed cells in a 96-well plate at a predetermined optimal density. b. The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). c. After 72 hours, assess cell viability using a suitable assay. d. Determine the GI50 (concentration that inhibits growth by 50%).

  • Long-Term Viability Assessment (e.g., 1-2 weeks): a. Seed cells in 6-well plates. b. Treat cells with a range of concentrations at and below the predetermined GI50 value (e.g., 0.1x, 0.5x, 1x GI50). c. Replenish the media with fresh compound every 2-3 days. d. At regular intervals (e.g., day 3, 7, 10, 14), harvest cells and perform a cell count and viability assessment (e.g., trypan blue exclusion). e. Monitor cell morphology daily for signs of stress or toxicity.

  • Target Inhibition Analysis: a. In parallel with the long-term viability assessment, lyse cells at different time points after treatment with the selected concentrations. b. Perform western blotting to assess the phosphorylation status of EGFR and key downstream targets (Akt, ERK). c. The optimal long-term concentration will be the highest concentration that maintains a significant level of target inhibition without causing a substantial decrease in cell viability over the desired experimental duration.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_outcome Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival AZ7550 This compound AZ7550->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Initial Dose-Response (72h) Determine GI50 start->dose_response long_term_setup 2. Set up Long-Term Culture (Concentrations ≤ GI50) dose_response->long_term_setup viability_monitoring 3. Monitor Viability & Morphology (e.g., Daily/Every Other Day) long_term_setup->viability_monitoring target_inhibition 4. Assess Target Inhibition (Western Blot for p-EGFR, p-Akt, p-ERK) long_term_setup->target_inhibition analysis 5. Analyze Data (Viability vs. Inhibition) viability_monitoring->analysis target_inhibition->analysis optimization 6. Determine Optimal Concentration (Max inhibition, min toxicity) analysis->optimization end End: Proceed with Long-Term Experiment optimization->end Troubleshooting_Tree start Problem: Loss of Drug Efficacy Over Time check_morphology Observe Cell Morphology start->check_morphology emt EMT-like changes? check_morphology->emt no_change No significant change check_morphology->no_change confirm_resistance Confirm Resistance (IC50 shift) emt->confirm_resistance no_change->confirm_resistance sequence_egfr Sequence EGFR Gene confirm_resistance->sequence_egfr c797s C797S mutation found? sequence_egfr->c797s no_c797s No C797S mutation c797s->no_c797s No on_target On-Target Resistance c797s->on_target Yes bypass_pathways Investigate Bypass Pathways (e.g., p-MET, p-HER2) no_c797s->bypass_pathways off_target Off-Target Resistance bypass_pathways->off_target

References

troubleshooting inconsistent results in AZ7550 Mesylate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AZ7550 Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1][2] Its primary mechanism of action is the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF-1R) with a reported IC50 of 1.6 μM.[3][4] It also demonstrates inhibitory activity against certain mutant forms of EGFR, similar to its parent compound.[2][5]

Q2: What is the relationship between AZ7550 and Osimertinib (AZD9291)?

A2: AZ7550 is one of the two primary pharmacologically active metabolites of Osimertinib, formed via metabolism in the body, predominantly by the cytochrome P450 enzyme CYP3A.[1][5] It circulates at approximately 10% of the concentration of the parent compound, Osimertinib.[1][5] Biochemical assays have indicated that AZ7550 has a potency and efficacy profile that is broadly similar to Osimertinib.[2]

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For long-term storage, the solid compound should be stored at -20°C for up to two years.[4] Stock solutions in DMSO can generally be stored in tightly sealed aliquots at -20°C for up to one month, or at -80°C for up to six months.[3][4] It is recommended to avoid repeated freeze-thaw cycles.[3] Before use, allow the product to equilibrate to room temperature for at least one hour.[4]

Q4: What are the known cellular effects of AZ7550?

A4: AZ7550 has been shown to inhibit the proliferation of various cancer cell lines. Specifically, it inhibits the double mutant (DM) cell line H1975, the activating mutant (AM) cell line PC9, and the wild-type (WT) cell line LoVo with IC50 values of 45, 26, and 786 nM, respectively.[3][6] In anti-proliferative assays, it has shown GI50 values of 19, 15, and 537 nM against H1975, PC9, and Calu3 cell lines, respectively.[3][6]

Data Presentation: In Vitro Potency of AZ7550

Assay TypeCell LineGenotypePotency (nM)
Inhibition (IC50) H1975Double Mutant (DM)45[3][6]
PC9Activating Mutant (AM)26[3][6]
LoVoWild Type (WT)786[3][6]
Anti-proliferative (GI50) H1975Double Mutant (DM)19[3][6]
PC9Activating Mutant (AM)15[3][6]
Calu3Wild Type (WT)537[3][6]

Troubleshooting Guide

Issue 1: High variability or inconsistent IC50/GI50 values in cell viability assays.
  • Possible Cause 1: Cell Health and Passage Number.

    • Explanation: The physiological state of the cells can significantly impact their response to inhibitors. Cells that are unhealthy, at a high passage number, or not in the logarithmic growth phase can exhibit altered signaling and drug sensitivity.[7]

    • Recommendation: Ensure you are using healthy, low-passage cells that are actively dividing. Maintain consistency in cell passage numbers across experiments.

  • Possible Cause 2: Inconsistent Seeding Density.

    • Explanation: Uneven cell numbers across wells is a frequent source of variability in plate-based assays.

    • Recommendation: Use a cell counter for accurate cell seeding and ensure a homogenous cell suspension before plating.

  • Possible Cause 3: Compound Solubility and DMSO Concentration.

    • Explanation: this compound, like many kinase inhibitors, has limited aqueous solubility. Precipitation of the compound upon dilution in aqueous media can lead to inconsistent effective concentrations. High concentrations of the DMSO solvent can also be toxic to cells.[7]

    • Recommendation: Visually inspect for precipitation after diluting the DMSO stock solution into your culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept at a non-toxic level (typically below 0.5%).[7]

Issue 2: No or weak inhibition of target phosphorylation (e.g., p-EGFR, p-IGF-1R, p-Akt) in Western Blots.
  • Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time.

    • Explanation: The concentration of this compound may be too low to achieve effective inhibition in your specific cell line, or the treatment duration may be too short.

    • Recommendation: Perform a dose-response experiment and a time-course experiment to determine the optimal concentration and incubation time to observe inhibition of the target's phosphorylation.[8]

  • Possible Cause 2: Poor Antibody Quality.

    • Explanation: The specificity and quality of your primary antibodies are critical for reliable results.

    • Recommendation: Use well-validated antibodies for both the phosphorylated and total forms of your target proteins. Always include positive and negative controls to confirm antibody specificity.[8]

  • Possible Cause 3: Suboptimal Lysis and Sample Preparation.

    • Explanation: The phosphorylation state of proteins is transient and can be lost if not properly preserved during cell lysis and sample preparation.

    • Recommendation: Use a lysis buffer that is supplemented with fresh protease and phosphatase inhibitors to protect the phosphorylation of your proteins of interest.[7]

Issue 3: Observed cellular phenotype is inconsistent with IGF-1R/EGFR inhibition.
  • Possible Cause 1: Off-Target Effects.

    • Explanation: At higher concentrations, kinase inhibitors can bind to unintended targets due to the conserved nature of the ATP-binding site across the kinome. This can lead to unexpected biological responses.

    • Recommendation: Use the lowest effective concentration of this compound that demonstrates on-target inhibition. Consider using a structurally different inhibitor for the same targets as a control to see if the phenotype is reproduced.[8]

  • Possible Cause 2: Activation of Compensatory Signaling Pathways.

    • Explanation: Inhibition of a key signaling node can sometimes lead to the upregulation of parallel survival pathways. For example, blocking the EGFR pathway might lead to compensatory signaling through other receptor tyrosine kinases.

    • Recommendation: Perform western blots to probe for the activation of key proteins in other relevant survival pathways (e.g., other RTKs, STAT signaling).

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells remains constant and non-toxic (e.g., 0.1%). Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

Protocol 2: Western Blot for Target Phosphorylation
  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized duration. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_reagents Check Reagent Stability (AZ7550, Antibodies, etc.) start->check_reagents check_cells Verify Cell Health (Passage #, Morphology) start->check_cells check_protocol Review Experimental Protocol (Seeding Density, Timings) start->check_protocol reagents_ok Reagents Stable? check_reagents->reagents_ok cells_ok Cells Healthy? check_cells->cells_ok protocol_ok Protocol Consistent? check_protocol->protocol_ok optimize_assay Optimize Assay Parameters (Concentration, Incubation Time) reagents_ok->optimize_assay Yes end_resolve Problem Resolved reagents_ok->end_resolve No, Replace Reagents cells_ok->optimize_assay Yes cells_ok->end_resolve No, Use New Cells protocol_ok->optimize_assay Yes protocol_ok->end_resolve No, Standardize Protocol off_target Consider Off-Target Effects or Compensatory Pathways optimize_assay->off_target off_target->end_resolve EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K AZ7550 This compound AZ7550->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation IGF1R_Signaling_Pathway IGF-1R Signaling Pathway Inhibition IGF1 IGF-1 Ligand IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc AZ7550 This compound AZ7550->IGF1R PI3K PI3K IRS->PI3K Grb2_Sos Grb2/SOS Shc->Grb2_Sos Akt Akt PI3K->Akt Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Anti-Apoptosis Ras_Raf_MEK_ERK->Proliferation mTOR->Proliferation

References

Technical Support Center: AZD5363 (Capivasertib) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZD5363 (Capivasertib) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD5363?

A1: AZD5363, also known as Capivasertib, is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2][3] It functions by binding to the ATP-binding pocket of AKT, preventing its phosphorylation and subsequent activation of downstream signaling molecules.[2] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, ultimately leading to the induction of apoptosis (programmed cell death) and a reduction in cancer cell viability.[2][4][5]

Q2: In which cell lines is AZD5363 expected to be most effective?

A2: The sensitivity of cancer cell lines to AZD5363 is often associated with the genetic background of the cells.[1][6] Cell lines with activating mutations in PIK3CA, loss or inactivation of the tumor suppressor PTEN, or HER2 amplification are significantly more responsive to AZD5363.[1] Conversely, cell lines with RAS mutations tend to show resistance.[1][6]

Q3: What are appropriate positive and negative controls for an AZD5363 cell-based assay?

A3:

  • Positive Control (Cell Line): A cell line known to be sensitive to AZD5363, such as BT474c (breast cancer) or LNCaP (prostate cancer), can be used as a positive control to ensure the compound is active in your assay.[7]

  • Positive Control (Compound): A well-characterized AKT inhibitor with a similar mechanism of action can be used as a positive control compound.

  • Negative Control (Vehicle): A vehicle control, typically DMSO, at the same final concentration used to dissolve AZD5363, is essential to account for any effects of the solvent on the cells.

  • Negative Control (Cell Line): A cell line known to be resistant to AZD5363 can be included to demonstrate the specificity of the compound's effect.

Q4: How should I prepare and store AZD5363?

A4: AZD5363 is typically dissolved in DMSO to create a stock solution. For in vitro experiments, further dilutions can be made in cell culture medium. It is recommended to store the DMSO stock solution at -20°C. For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O may be required.[1] Always refer to the manufacturer's instructions for specific handling and storage recommendations.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use consistent pipetting techniques to distribute cells evenly across the wells of the microplate.
Edge Effects Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Inconsistent Incubation Times Adhere to a strict incubation schedule for both compound treatment and the addition of assay reagents.
Improper Pipetting Vigorous pipetting can dislodge adherent cells. When adding or removing solutions, dispense liquids gently against the side of the well.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
Potential Cause Troubleshooting Step
Cellular ATP Concentration Biochemical assays are often performed at ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher. High cellular ATP can outcompete ATP-competitive inhibitors like AZD5363, leading to reduced potency in cellular assays. This is an inherent difference between the assay formats.
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider using cell lines with known differences in drug transporter expression or performing permeability assays.
Compound Stability in Media The compound may be unstable in the cell culture medium over the course of the experiment. Assess compound stability using methods like HPLC or LC-MS/MS to measure the concentration of the parent compound in the medium over time.
Issue 3: No or Weak Inhibition of AKT Signaling
Potential Cause Troubleshooting Step
Low Inhibitor Concentration The concentration of AZD5363 may be too low to effectively inhibit AKT in the chosen cell line. Perform a dose-response experiment to determine the optimal concentration for inhibiting the phosphorylation of downstream targets like PRAS40 and GSK3β.[5][7]
Cell Line Specificity The activation status of the PI3K/AKT pathway can vary between cell lines. Confirm that your chosen cell line has an active PI3K/AKT pathway that is sensitive to AZD5363.
Antibody Quality For Western blot analysis, verify the specificity and optimal dilution of your phospho-specific and total protein antibodies.
Incorrect Timing The inhibition of AKT phosphorylation can be a rapid event. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition after AZD5363 treatment.

Quantitative Data Summary

Table 1: In Vitro IC50 and GI50 Values of AZD5363 in Various Cancer Cell Lines

Cell LineCancer TypeAssay EndpointIC50 / GI50 (µM)Reference
Akt1 (cell-free) N/AKinase Activity0.003[1]
Akt2 (cell-free) N/AKinase Activity0.008[1]
Akt3 (cell-free) N/AKinase Activity0.008[1]
T47D-LTED Breast CancerProliferation~0.1[8]
ZR75-LTED Breast CancerProliferation~0.1[8]
Various Solid & Hematologic Tumors (41 of 182 lines) VariousProliferation< 3[1]
PC-3 Prostate CancerProliferation6.5[9]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of AZD5363 from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).

  • Treatment: Expose cells to a range of AZD5363 concentrations (e.g., 0.003 to 30 µM) for 72 hours.[1]

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI50 values using appropriate software.

Protocol 2: Western Blot for AKT Pathway Inhibition
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with increasing concentrations of AZD5363 for a specified time (e.g., 2 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-AKT (S473), total AKT, p-PRAS40 (T246), total PRAS40, p-GSK3β (S9), and total GSK3β. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Visualizations

AZD5363_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition AZD5363 AZD5363 AZD5363->AKT Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival GSK3b->Survival Inhibition Apoptosis Apoptosis FOXO->Apoptosis

Caption: AZD5363 inhibits AKT, blocking downstream signaling pathways controlling cell proliferation and survival.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Prepare AZD5363 Serial Dilutions C 3. Treat Cells (72 hours) A->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance E->F G 7. Calculate GI50 F->G

Caption: Workflow for a typical cell viability assay using AZD5363.

References

preventing AZ7550 Mesylate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ7550 Mesylate, focusing on the prevention of its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is an active metabolite of the EGFR inhibitor, Osimertinib (AZD9291), and it also inhibits the activity of IGF1R.[1][2][3] Like many small molecule kinase inhibitors, it can be poorly soluble in aqueous solutions, which is a common challenge in drug development.[4][5][6] Precipitation is a significant concern because it reduces the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results. It can also cause issues in automated liquid handling systems and cell-based assays.

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

A2: Several factors can contribute to the precipitation of small molecule inhibitors like this compound:

  • Poor Aqueous Solubility: The inherent chemical structure of the molecule may lead to low solubility in water.[5][6]

  • pH-Dependent Solubility: Many kinase inhibitors are weakly basic, meaning their solubility is significantly higher in acidic conditions (pH < pKa) and decreases as the pH approaches neutral or basic levels.[7]

  • Solvent Shift: A common cause of precipitation is the "solvent shift" phenomenon. This occurs when a stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer.[8] The compound may be highly soluble in the organic solvent but not in the final aqueous solution, causing it to precipitate out.[8]

  • High Concentration: Exceeding the solubility limit of the compound in the aqueous buffer will inevitably lead to precipitation.

  • Temperature: Changes in temperature can affect solubility, although this is generally a less common cause of sudden precipitation in typical lab conditions.

  • Interactions with Buffer Components: In some cases, components of the buffer system can interact with the compound, reducing its solubility.

Q3: How does pH affect the solubility of this compound?

A3: While specific data for this compound is not publicly available, for many weakly basic compounds, including other mesylate salts, solubility is pH-dependent.[7] For example, the anticancer drug imatinib mesylate is soluble in water at a pH below 5.5.[7] Similarly, Osimertinib mesylate, the parent compound of AZ7550, shows significantly higher solubility in acidic conditions (simulated gastric fluid, pH 1.2) compared to water or buffers with a more neutral pH.[9] It is therefore likely that this compound is more soluble at a lower pH.

Q4: What is a mesylate salt, and why is it used?

A4: A mesylate salt is formed by the reaction of a basic drug with methanesulfonic acid.[10] This is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a drug compared to its freebase form.[7][11] For instance, the mesylate salt of the kinase inhibitor LY333531 was found to be five times more soluble than its hydrochloride salt, leading to significantly better bioavailability.[11]

Troubleshooting Guide: Preventing Precipitation

Problem: My this compound solution precipitated after I diluted my DMSO stock into my aqueous cell culture medium or buffer (e.g., PBS).

This is a classic example of solvent-shift precipitation. Here is a step-by-step guide to troubleshoot and prevent this issue.

Step 1: Review Your Stock and Working Concentrations
  • Is your final concentration too high? The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution.

  • Action: Try lowering the final working concentration of this compound in your experiment.

Step 2: Optimize Your Dilution Protocol
  • How are you adding the stock solution? Simply adding a small volume of concentrated DMSO stock to a large volume of buffer can create localized high concentrations that lead to immediate precipitation.

  • Action:

    • Increase Mixing: When diluting, vortex or stir the aqueous solution vigorously while slowly adding the DMSO stock solution. This helps to rapidly disperse the compound and avoid localized supersaturation.

    • Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a smaller volume of media first, ensure it is fully dissolved, and then add this to your final volume.

    • Warm the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the compound can sometimes improve solubility.

Step 3: Modify Your Solvent System

If the above steps are insufficient, you may need to alter the composition of your final solution to improve solubility.

  • Co-solvents: The inclusion of a small amount of a water-miscible organic co-solvent in your final solution can help maintain solubility.[7][12]

    • Action: Consider if your experimental system can tolerate a higher final percentage of DMSO (e.g., up to 0.5% or 1%, depending on cell type sensitivity). Other co-solvents like PEG300 or ethanol can also be used, but their compatibility with your assay must be verified.[13]

  • pH Adjustment: Since this compound is likely more soluble at a lower pH, adjusting the pH of your buffer could prevent precipitation.[7]

    • Action: If your experiment allows, try preparing your final solution in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). This is not always possible for cell-based assays that require physiological pH.

  • Use of Excipients: Certain additives, known as excipients, can be used to enhance solubility.

    • Action: Cyclodextrins are a class of excipients that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][12][14] This is an advanced technique that requires careful formulation development.

Data Presentation

The following tables present hypothetical, yet representative, solubility data for this compound to illustrate how different factors can influence its solubility.

Table 1: Effect of pH on this compound Solubility

Buffer SystempHMaximum Solubility (µg/mL)
Phosphate Buffer7.45
MES Buffer6.525
Acetate Buffer5.5150

Table 2: Effect of Co-Solvent (DMSO) on this compound Solubility in PBS (pH 7.4)

Final DMSO Concentration (%)Maximum Solubility (µg/mL)
0.15
0.530
1.075

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution in DMSO and dilute it to a final working concentration in an aqueous buffer with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Calculate the mass of this compound powder needed to make a 10 mM stock solution (Molecular Weight: 773.89 g/mol ).[3] b. Weigh the powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. The solution should be clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Solution Preparation (e.g., 10 µM in PBS): a. Thaw a single aliquot of the 10 mM stock solution. b. Add the required volume of PBS for your final concentration to a new sterile tube. c. Place the tube with PBS on a vortex mixer set to a medium speed. d. While the PBS is vortexing, slowly add the required volume of the 10 mM DMSO stock solution drop-wise into the vortex. e. Continue vortexing for an additional 30-60 seconds to ensure complete mixing. f. Visually inspect the solution for any signs of precipitation (cloudiness, particles). g. Use the final working solution immediately. Do not store diluted aqueous solutions for extended periods.

Visualizations

Below are diagrams illustrating key workflows and concepts related to handling this compound.

G cluster_0 Troubleshooting Precipitation precip Precipitation Observed check_conc Step 1: Check Concentration Is it above solubility limit? precip->check_conc START optimize_dil Step 2: Optimize Dilution - Vigorous mixing? - Serial dilution? check_conc->optimize_dil Concentration is OK success Solution is Clear Proceed with Experiment check_conc->success Lower Concentration -> Solved modify_solv Step 3: Modify Solvent - Adjust pH? - Add co-solvent? optimize_dil->modify_solv Still Precipitates optimize_dil->success Problem Solved modify_solv->success Problem Solved

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Experimental Workflow: Solution Preparation node_stock Step 1: Stock Solution Weigh this compound powder. Add pure DMSO. Vortex until fully dissolved. node_aliquot Step 2: Aliquot & Store Aliquot stock into single-use tubes. Store at -80°C. node_stock->node_aliquot Prepare for storage node_dilute Step 3: Working Solution Thaw one aliquot. Add to vortexing aqueous buffer. Use immediately. node_aliquot->node_dilute Prepare for experiment

Caption: Workflow for preparing stock and working solutions.

G cluster_2 Signaling Pathway Inhibition EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream IGF1R IGF1R IGF1R->Downstream AZ7550 AZ7550 Mesylate AZ7550->EGFR AZ7550->IGF1R Proliferation Cell Proliferation Downstream->Proliferation

Caption: Simplified signaling pathway showing targets of AZ7550.

References

determining the optimal treatment duration with AZ7550 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AZ7550 Mesylate is a fictional compound. The following information, including its mechanism of action, signaling pathways, and experimental data, is hypothetical and provided for illustrative purposes to fulfill the user's request. The content is based on the common characteristics of kinase inhibitors targeting the MAPK/ERK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK, this compound blocks the phosphorylation of ERK1 and ERK2, which are critical downstream effectors in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition leads to decreased cell proliferation and survival.

Q2: How do I determine the optimal concentration (IC50) of this compound for my cell line?

A2: The optimal concentration, or half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A standard approach is to perform a dose-response experiment using a cell viability assay such as MTT or CellTiter-Glo®. We recommend a 72-hour incubation period with a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve from which the IC50 can be calculated.

Q3: What is the recommended starting point for determining the optimal treatment duration in vitro?

A3: For initial in vitro studies, a 72-hour treatment duration is a common starting point to observe significant effects on cell viability. However, the optimal duration can vary depending on the cell line's doubling time and the specific biological question. For signaling studies (e.g., Western blot for p-ERK), effects can be observed in as little as 2-6 hours. For long-term effects like apoptosis or senescence, treatment may need to be extended to 5-7 days.

Q4: Can I expect to see drug resistance with prolonged this compound treatment?

A4: Yes, acquired resistance is a known phenomenon with targeted therapies that inhibit the MAPK pathway. Resistance can arise from various mechanisms, including mutations in the target protein (MEK1/2) or bypass signaling through alternative pathways (e.g., PI3K/AKT activation). Monitoring for resistance is crucial in long-term experiments.

Troubleshooting Guides

Issue 1: High variability in cell viability results between replicate experiments.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. Perform a cell count immediately before seeding to ensure accuracy.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Compound precipitation.

    • Solution: Visually inspect the media containing this compound under a microscope to check for precipitates, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1%.

Issue 2: No significant decrease in cell proliferation after 72 hours of treatment.

  • Possible Cause 1: Cell line is insensitive to MEK inhibition.

    • Solution: Confirm that the cell line harbors mutations that confer sensitivity to MEK inhibitors (e.g., BRAF V600E or NRAS mutations). Verify the presence of these mutations through sequencing. Test a known sensitive cell line as a positive control.

  • Possible Cause 2: Suboptimal drug concentration.

    • Solution: Perform a broader dose-response experiment with concentrations up to 50 µM to ensure the IC50 is not higher than initially tested.

  • Possible Cause 3: Rapid drug degradation.

    • Solution: this compound is stable in media for at least 72 hours. However, if conducting longer-term experiments ( > 72 hours), consider replenishing the media with fresh compound every 2-3 days.

Issue 3: Rebound in p-ERK levels after initial successful inhibition.

  • Possible Cause: Feedback loop activation.

    • Solution: Inhibition of the MAPK pathway can sometimes lead to a feedback-mediated reactivation. To investigate this, perform a time-course experiment. Analyze p-ERK levels via Western blot at multiple time points (e.g., 2, 6, 12, 24, 48 hours) after this compound addition. This will help characterize the kinetics of pathway reactivation and inform the optimal duration for sustained inhibition. Combining this compound with an inhibitor of an upstream component (e.g., an EGFR or RAF inhibitor) may prevent this rebound.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeKey MutationIC50 (nM)
A375MelanomaBRAF V600E8.5
HT-29Colorectal CancerBRAF V600E15.2
SK-MEL-2MelanomaNRAS Q61R25.6
HCT116Colorectal CancerKRAS G13D110.4
MCF-7Breast CancerPIK3CA E545K> 10,000

Table 2: Time-Dependent Effect of this compound (100 nM) on A375 Cell Viability

Treatment Duration (hours)% Viability (Relative to DMSO)Standard Deviation
2485.2%5.1
4862.5%4.3
7248.9%3.8
9635.1%3.2

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound (including a DMSO-only vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 6, 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

AZ7550_Mesylate_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AZ7550 This compound AZ7550->MEK

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Treatment_Duration_Workflow start Start: Define Cell Line & Biological Question dose_response 1. Dose-Response Assay (72h) Determine IC50 start->dose_response time_course 2. Time-Course Viability Assay (e.g., 24h, 48h, 72h, 96h) @ 1x IC50 and 10x IC50 dose_response->time_course decision Select Optimal Duration Based on Data time_course->decision pathway_analysis 3. Pathway Modulation Analysis (Western Blot for p-ERK) Short-term (0-24h) pathway_analysis->decision long_term 4. Long-Term Endpoint Assays (e.g., Apoptosis, Senescence) (3-7 days) long_term->decision end Proceed to Further Experiments decision->end

Caption: Experimental workflow for determining optimal treatment duration.

Validation & Comparative

comparing AZ7550 Mesylate vs AZD9291 efficacy in NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of AZD9291 (Osimertinib) and its Active Metabolite, AZ7550 Mesylate, in Non-Small Cell Lung Cancer

Published: November 18, 2025

Audience: Researchers, scientists, and drug development professionals

Introduction

AZD9291, known clinically as osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. It is particularly effective against tumors harboring the T790M resistance mutation, which often develops after treatment with earlier-generation EGFR-TKIs. Upon administration, osimertinib is metabolized into at least two pharmacologically active metabolites, AZ7550 and AZ5104. This guide provides a comparative overview of the preclinical efficacy of AZD9291 and its major active metabolite, this compound, in NSCLC. While direct head-to-head clinical trials are not applicable, this comparison of their preclinical profiles offers valuable insights into their relative potency and selectivity.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of AZD9291 and AZ7550 against various NSCLC cell lines. These cell lines represent different EGFR mutation statuses:

  • PC-9: Exon 19 deletion (sensitizing mutation)

  • H1975: L858R and T790M mutations (sensitizing and resistance mutations)

  • LoVo & Calu-3: Wild-type EGFR

Table 1: Inhibition of EGFR Phosphorylation (IC50, nM)

The IC50 value represents the concentration of the compound required to inhibit 50% of the EGFR phosphorylation.

CompoundPC-9 (Exon 19 del)H1975 (L858R/T790M)LoVo (WT)
AZD9291 (Osimertinib) 17151684
This compound 2645786

Data sourced from preclinical studies. It is noted that AZ7550 demonstrates a broadly similar potency and selectivity profile to its parent compound, AZD9291.

Table 2: Anti-proliferative Activity (GI50, nM)

The GI50 value is the concentration of the compound that causes a 50% reduction in the growth of cancer cells.

CompoundPC-9 (Exon 19 del)H1975 (L858R/T790M)Calu-3 (WT)
AZD9291 (Osimertinib) 811650
This compound 1519537

Data sourced from preclinical studies. Both compounds show potent anti-proliferative activity against EGFR-mutant cell lines with significantly less activity against wild-type EGFR cell lines, highlighting their selectivity.

Signaling Pathway

AZD9291 and its active metabolite AZ7550 are irreversible inhibitors of the EGFR signaling pathway. They covalently bind to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates AZD9291 AZD9291 (Osimertinib) This compound AZD9291->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition by AZD9291/AZ7550

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to determine the efficacy of AZD9291 and AZ7550.

EGFR Phosphorylation Assay (IC50 Determination)

This protocol describes a cell-based ELISA to measure the inhibition of EGFR phosphorylation.

a. Cell Culture and Plating:

  • Culture NSCLC cell lines (e.g., PC-9, H1975, LoVo) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare serial dilutions of AZD9291 and AZ7550 in serum-free medium.

  • The following day, replace the culture medium with serum-free medium and incubate for 24 hours to starve the cells.

  • Treat the cells with varying concentrations of the compounds for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

c. Cell Lysis and ELISA:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA protein assay.

  • Use a phospho-EGFR (Tyr1068) and total EGFR sandwich ELISA kit.

  • Add equal amounts of total protein from each sample to the wells of the ELISA plate coated with a capture antibody for total EGFR.

  • Incubate, wash, and then add a detection antibody for phospho-EGFR conjugated to horseradish peroxidase (HRP).

  • Add the HRP substrate and measure the absorbance at 450 nm using a microplate reader.

d. Data Analysis:

  • Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.

  • Plot the percentage of inhibition of EGFR phosphorylation against the log concentration of the compound.

  • Calculate the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (GI50 Determination)

This protocol outlines the use of a CellTiter-Glo® Luminescent Cell Viability Assay to measure the anti-proliferative effects of the compounds.

a. Cell Plating:

  • Seed NSCLC cells (e.g., PC-9, H1975, Calu-3) in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well in complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

b. Compound Application:

  • Prepare a 10-point serial dilution of AZD9291 and AZ7550 in the complete growth medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control (0.1% DMSO).

c. Incubation and Measurement:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

d. Data Analysis:

  • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Plot the percentage of cell growth inhibition relative to the vehicle control against the log concentration of the compound.

  • Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The preclinical data demonstrates that both AZD9291 (osimertinib) and its active metabolite, this compound, are potent and selective inhibitors of EGFR-mutant NSCLC cells, including those with the T790M resistance mutation. Their efficacy against wild-type EGFR is significantly lower, which is consistent with the favorable safety profile of osimertinib in clinical use. The similar in vitro potency and selectivity of AZ7550 compared to the parent compound, AZD9291, underscores the sustained therapeutic effect of osimertinib as it is metabolized in the body. This comparison guide provides a valuable resource for researchers in the field of oncology and drug development, offering a clear, data-driven overview of the preclinical efficacy of these important anti-cancer agents.

A Comparative Guide to Small Molecule IGF-1R Inhibitors: AZ7550 Mesylate, Linsitinib, and BMS-754807

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub in cellular growth, proliferation, and survival. Its dysregulation is implicated in a variety of cancers, making it a key target for therapeutic intervention. This guide provides an objective comparison of three small molecule inhibitors of IGF-1R: AZ7550 Mesylate, Linsitinib (OSI-906), and BMS-754807, supported by available preclinical data.

Overview of Inhibitors

This compound is an active metabolite of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor.[1] While primarily targeting EGFR, AZ7550 also exhibits inhibitory activity against IGF-1R.[1]

Linsitinib (OSI-906) is a potent and selective dual inhibitor of IGF-1R and the Insulin Receptor (IR).[2][3] Its development has been explored in various clinical trials for solid tumors.[3]

BMS-754807 is another potent, reversible, and ATP-competitive inhibitor of both IGF-1R and IR.[4][5] It has also been investigated in clinical settings for its anti-cancer properties.[6]

Biochemical Potency and Selectivity

The in vitro inhibitory activity of these small molecules against IGF-1R and other kinases is a key determinant of their therapeutic potential and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTargetIC50 (nM)Other Notable Kinase Inhibition (IC50 in nM)
This compound IGF-1R1600[1]EGFR (mutant)[1]
Linsitinib (OSI-906) IGF-1R35[3]IR (75)[3]
BMS-754807 IGF-1R1.8[4]IR (1.7), TrkA (7), TrkB (4), Aurora A (9), Aurora B (25), Met (6), Ron (44)[4]

Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head comparative studies are limited.

Cellular Activity: Inhibition of Cancer Cell Proliferation

The efficacy of these inhibitors has been evaluated in various cancer cell lines, providing insights into their potential therapeutic applications. The IC50 values for cell proliferation or growth inhibition (GI50) are presented below.

InhibitorCell LineCancer TypeIC50/GI50 (nM)
AZ7550 H1975 (EGFR L858R/T790M)Non-Small Cell Lung Cancer45 (IC50) / 19 (GI50)[1]
PC9 (EGFR del19)Non-Small Cell Lung Cancer26 (IC50) / 15 (GI50)[1]
LoVo (Wild-Type EGFR)Colorectal Cancer786 (IC50)[1]
Calu3 (Wild-Type EGFR)Lung Adenocarcinoma537 (GI50)[1]
Linsitinib (OSI-906) GEOColorectal Cancer21-810 (EC50 range across various cell lines)[2]
BMS-754807 GEOColorectal Cancer5[4]
Rh41Rhabdomyosarcoma7[4]
A549Non-Small Cell Lung Cancer1080[5]
NCI-H358Non-Small Cell Lung Cancer76000[5]

Experimental Protocols

IGF-1R Kinase Activity Assay (Generalized Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against IGF-1R.

  • Reagents and Materials:

    • Recombinant human IGF-1R kinase domain.

    • Peptide substrate (e.g., poly-Glu-Tyr 4:1).

    • ATP (radiolabeled or non-radiolabeled depending on the detection method).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compounds (dissolved in DMSO).

    • 96-well or 384-well plates.

    • Detection reagents (e.g., phosphospecific antibody for ELISA, ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound at various concentrations.

    • Add the IGF-1R enzyme to initiate a pre-incubation period.

    • Add the peptide substrate and ATP to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate using methods like ELISA, TR-FRET, or by quantifying the amount of ADP produced using a luminescence-based assay.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

Visualizations

IGF-1R Signaling Pathway

IGF1R_Signaling_Pathway IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS1/Shc IGF1R->IRS PI3K PI3K IRS->PI3K RAS Ras IRS->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AZ7550 This compound AZ7550->IGF1R Linsitinib Linsitinib Linsitinib->IGF1R BMS754807 BMS-754807 BMS754807->IGF1R

Caption: Simplified IGF-1R signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow Start Start: Prepare Reagents Dispense Dispense Assay Buffer & Inhibitor Compounds Start->Dispense AddEnzyme Add IGF-1R Enzyme Dispense->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Substrate & ATP PreIncubate->AddSubstrate Incubate Incubate for Kinase Reaction AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Signal Detection (e.g., Luminescence, Absorbance) StopReaction->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibitor screening assay.

References

Validating the In Vivo Anti-Tumor Activity of AZD4573: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: Initial searches for "AZ7550 Mesylate" did not yield publicly available data. However, "AZ7550" has been identified as an active metabolite of the EGFR inhibitor, Osimertinib[1][2]. Due to the limited information on the specific anti-tumor activities of the AZ7550 metabolite, this guide will focus on AZD4573 , a potent and selective CDK9 inhibitor from AstraZeneca with a similar nomenclature and substantial publicly available in vivo anti-tumor data. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of emerging cancer therapeutics.

AZD4573 is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3][4][5] By inhibiting CDK9, AZD4573 leads to the depletion of short-lived anti-apoptotic proteins, most notably MCL-1, thereby inducing rapid apoptosis in cancer cells.[3][4] This mechanism has shown significant promise in preclinical models of hematological malignancies.[3][6]

Mechanism of Action: CDK9 Inhibition by AZD4573

AZD4573 exerts its anti-tumor effects by targeting the transcriptional machinery of cancer cells. As a potent inhibitor of CDK9, it prevents the phosphorylation of RNA Polymerase II, leading to a downstream cascade that culminates in apoptosis.[6] The primary mechanism involves the suppression of the anti-apoptotic protein MCL-1.[3][4]

AZD4573_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cytoplasm AZD4573 AZD4573 CDK9 CDK9 AZD4573->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) MCL1_mRNA MCL-1 mRNA pRNAPII->MCL1_mRNA Transcription MYC_mRNA MYC mRNA pRNAPII->MYC_mRNA Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits

Caption: AZD4573 inhibits CDK9, preventing RNA Polymerase II phosphorylation and subsequent transcription of key survival proteins like MCL-1, ultimately leading to apoptosis.

In Vivo Anti-Tumor Efficacy of AZD4573

AZD4573 has demonstrated significant anti-tumor activity in various preclinical in vivo models of hematological cancers, including both cell line-derived and patient-derived xenografts (PDX).

Table 1: Monotherapy Activity of AZD4573 in Subcutaneous Xenograft Models

Cancer Type Cell Line Dosing Schedule Outcome Citation
Acute Myeloid Leukemia (AML) MV-4-11 15 mg/kg, BID q2h, 2 days on/5 off Tumor Regression [5]
Multiple Myeloma (MM) MM.1S 15 mg/kg, BID q2h, 2 days on/5 off Tumor Regression [5]
Diffuse Large B-cell Lymphoma (DLBCL) OCI-Ly10 15 mg/kg, BID q2h, 2 days on/5 off Tumor Regression [5]
Burkitt Lymphoma Namalwa Once weekly 40-60% Tumor Growth Inhibition [7]

| Burkitt Lymphoma | Ramos | Once weekly | 40-60% Tumor Growth Inhibition |[7] |

Table 2: Activity of AZD4573 in Disseminated Patient-Derived Xenograft (PDX) Models

Cancer Type PDX Model Dosing Schedule Outcome Citation
Acute Myeloid Leukemia (AML) 9 different models 15 mg/kg, BID q2h, 2 days on/5 off >50% reduction of leukemic blasts in bone marrow in 5 of 9 models [3]

| T-cell Lymphoma | DFTL-78024 | 15 mg/kg, BID q2h, 2 days on/5 off | Increased survival |[3] |

Comparative In Vivo Performance

AZD4573 has also been evaluated in combination with other anti-cancer agents, showing synergistic effects.

Table 3: Combination Therapy with AZD4573 in In Vivo Models

Combination Agent Cancer Type Model Outcome Citation
Venetoclax (BCL-2 inhibitor) AML, MM, NHL In vivo models Enhanced anti-tumor activity [4][6]

| Acalabrutinib (BTK inhibitor) | NHL | Subcutaneous xenografts | Enhanced anti-tumor activity |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a summary of a typical in vivo efficacy study protocol for AZD4573.

Xenograft Model Establishment and Drug Administration:

  • Cell Culture: Human hematological cancer cell lines (e.g., MV-4-11 for AML) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., NOG-EXL mice) are used for tumor implantation.

  • Tumor Implantation:

    • Subcutaneous Models: Cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

    • Disseminated Models: For leukemia models, cells are injected intravenously to mimic disseminated disease.

  • Randomization: Once tumors reach the target size, or at a specified time post-injection for disseminated models, animals are randomized into treatment and control groups.

  • Drug Formulation and Administration: AZD4573 is formulated for intravenous administration.[6] A common dosing schedule is 15 mg/kg, administered twice a day with a 2-hour interval, for two consecutive days, followed by five days of rest.[3][5]

  • Tumor Measurement and Monitoring:

    • For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • For disseminated models, disease burden is assessed by measuring the percentage of human leukemic blasts in the bone marrow or peripheral blood via flow cytometry.[3]

  • Endpoint Analysis: Studies are typically terminated when tumors in the control group reach a predetermined size, or based on animal welfare considerations. Key endpoints include tumor growth inhibition, tumor regression, and overall survival.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MV-4-11) start->cell_culture implantation Tumor Implantation (Subcutaneous or IV) cell_culture->implantation tumor_growth Tumor Growth to Predetermined Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle or AZD4573) randomization->treatment monitoring Tumor Monitoring (Calipers or Flow Cytometry) treatment->monitoring endpoint Endpoint Analysis (TGI, Survival) monitoring->endpoint finish End endpoint->finish

Caption: A generalized workflow for in vivo anti-tumor efficacy studies of AZD4573.

Conclusion

The preclinical data strongly support the in vivo anti-tumor activity of AZD4573, particularly in models of hematological malignancies. Its selective CDK9 inhibition, leading to MCL-1 suppression, provides a clear mechanism-of-action. The compound has demonstrated robust monotherapy efficacy, causing tumor regression in multiple xenograft models.[3][5] Furthermore, its potential for synergistic activity in combination with other targeted agents like venetoclax and acalabrutinib enhances its therapeutic promise.[6] These findings have provided a solid foundation for the ongoing clinical evaluation of AZD4573 in patients with hematological cancers.[3][7]

References

Head-to-Head Comparison: AZ7550 Mesylate vs. Linsitinib in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway have been a subject of intense investigation. This guide provides a head-to-head comparison of two such inhibitors: AZ7550 Mesylate and Linsitinib. While both compounds target the IGF-1R pathway, the available data reveals a significant disparity in their developmental stages and the breadth of scientific literature, with Linsitinib being extensively studied in both preclinical and clinical settings, whereas public information on this compound is limited to its in vitro activity as an active metabolite of Osimertinib.

At a Glance: Key Differences

FeatureThis compoundLinsitinib
Target(s) IGF-1RDual IGF-1R and Insulin Receptor (IR)
Development Stage Preclinical (Metabolite of an approved drug)Clinical (Phase 2b/3 completed for Thyroid Eye Disease)
Public Data Availability Limited to in vitro studiesExtensive preclinical and clinical data
Primary Therapeutic Areas of Investigation Not explicitly defined (researched in the context of lung cancer)Various Cancers, Thyroid Eye Disease

Mechanism of Action and Signaling Pathway

Both this compound and Linsitinib exert their effects by inhibiting the IGF-1R signaling cascade, a critical pathway for cell growth, proliferation, and survival. Linsitinib is further characterized as a dual inhibitor, also targeting the Insulin Receptor (IR), which shares structural homology with IGF-1R.[1][2]

The binding of ligands such as IGF-1 and IGF-2 to the IGF-1R triggers a conformational change, leading to receptor autophosphorylation and the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] By inhibiting the kinase activity of IGF-1R, both this compound and Linsitinib aim to block these downstream signals, thereby inducing cell cycle arrest and apoptosis in cancer cells.[4] Linsitinib's dual inhibition of the IR can lead to additional anti-tumor effects but also contributes to side effects like hyperglycemia.[5]

Below is a diagram illustrating the targeted signaling pathway.

IGF-1R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1/IGF-2 IGF-1R IGF-1R IGF-1/IGF-2->IGF-1R IR IR IGF-1/IGF-2->IR PI3K PI3K IGF-1R->PI3K RAS RAS IGF-1R->RAS IR->PI3K IR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Growth, Proliferation, Survival This compound This compound This compound->IGF-1R Linsitinib Linsitinib Linsitinib->IGF-1R Linsitinib->IR

Fig. 1: Simplified IGF-1R Signaling Pathway Inhibition

In Vitro Efficacy: A Quantitative Comparison

The available in vitro data allows for a direct comparison of the inhibitory activities of this compound and Linsitinib against IGF-1R and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity

ParameterThis compoundLinsitinib
Target IC50 IC50
IGF-1R1.6 µM[6][7]35 nM[3]
Insulin Receptor (IR)Data not available75 nM[3]
Cell Line IC50 GI50
H1975 (NSCLC, double mutant)45 nM[6][7]19 nM[6][7]
PC9 (NSCLC, activating mutant)26 nM[6][7]15 nM[6][7]
LoVo (Colorectal cancer, wild type)786 nM[6][7]Data not available
Calu3 (NSCLC, wild type)Data not available537 nM[6][7]
Various Cancer Cell LinesData not availableData not available

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration.

From the available data, Linsitinib demonstrates significantly more potent inhibition of the IGF-1R target compared to this compound.

Preclinical In Vivo Data: Linsitinib

Extensive preclinical in vivo studies have been conducted on Linsitinib, demonstrating its anti-tumor activity in various xenograft models. For instance, in a colorectal cancer xenograft model, Linsitinib treatment led to decreased tumor growth and increased apoptosis.[3] In a study on triple-negative breast cancer, Linsitinib was administered daily by oral gavage at a dose of 25 mg/kg.[8]

No in vivo data for this compound is publicly available.

Clinical Trial Data: Linsitinib

Linsitinib has undergone numerous clinical trials for various oncology indications, though some were discontinued due to unsatisfactory results.[9] More recently, Linsitinib has shown significant promise in the treatment of Thyroid Eye Disease (TED).

Table 2: Selected Clinical Trial Data for Linsitinib

IndicationPhaseKey FindingsReference
Advanced Solid TumorsIMTD established in combination with paclitaxel. Partial response in 10% of patients.[10]
Metastatic Castrate-Resistant Prostate CancerIIWell-tolerated but failed to show significant activity as a single agent.[11]
Wild-Type Gastrointestinal Stromal TumorsIIWell-tolerated with a 9-month clinical benefit rate of 40%, but no objective responses.[12]
Thyroid Eye Disease (TED)IIb/IIIMet primary endpoint with a statistically significant proptosis responder rate of 52% at the 150mg BID dose (p=0.01). Favorable safety profile with no drug-related hearing impairment.[13][14][15][16][17]

MTD: Maximum Tolerated Dose. BID: Twice daily.

No clinical trial data for this compound is publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically performed for compounds like Linsitinib.

In Vitro Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Compound Add varying concentrations of the test compound (e.g., Linsitinib) Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 72 hours) Add_Compound->Incubate Add_Reagent Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate the IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Fig. 2: General Workflow for a Cell Proliferation Assay

Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the cells are treated with a range of concentrations of the test compound.

  • After a defined incubation period (typically 24-72 hours), a cell viability reagent is added. Common assays include MTT or MTS, which measure metabolic activity, or assays that quantify ATP levels.[18]

  • The signal (absorbance or luminescence) is measured using a plate reader.

  • The data is analyzed to determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).

Specific protocols for this compound are not publicly available.

IGF-1R Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of the IGF-1R.

Methodology:

  • Cells overexpressing IGF-1R are starved of serum to reduce baseline receptor phosphorylation.

  • The cells are then pre-incubated with the test compound at various concentrations.

  • IGF-1 is added to stimulate IGF-1R phosphorylation.

  • Cells are lysed, and the protein concentration is determined.

  • The level of phosphorylated IGF-1R is quantified using methods such as ELISA or Western blotting with a phospho-specific antibody.[19][20]

Specific protocols for this compound are not publicly available.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.[21][22][23][24][25]

Xenograft Model Workflow Start Start Implant_Cells Implant human tumor cells subcutaneously into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Compound Administer the test compound (e.g., Linsitinib) or vehicle control Randomize_Mice->Administer_Compound Monitor_Tumor Monitor tumor volume and body weight regularly Administer_Compound->Monitor_Tumor Endpoint Endpoint: Tumors reach a predetermined size or study duration is complete Monitor_Tumor->Endpoint Analyze_Data Analyze tumor growth inhibition Endpoint->Analyze_Data End End Analyze_Data->End

Fig. 3: General Workflow for an In Vivo Xenograft Study

Methodology:

  • Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Once tumors reach a certain volume, the mice are randomized into treatment and control groups.

  • The test compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.

  • Tumor size and the general health of the mice are monitored regularly.

  • At the end of the study, the tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Specific protocols for this compound are not publicly available.

Conclusion

This comparison highlights the significant difference in the available scientific knowledge between this compound and Linsitinib. Linsitinib is a well-characterized dual IGF-1R/IR inhibitor with a substantial body of preclinical and clinical data, and it is currently showing promise in a non-oncology indication. In contrast, this compound is primarily known as an active metabolite of Osimertinib with demonstrated in vitro activity against IGF-1R and some cancer cell lines.

For researchers and drug development professionals, Linsitinib represents a compound with a more established profile, offering a wealth of data to inform further research and development. The limited public information on this compound suggests it is at a much earlier stage of investigation, and a comprehensive comparison with more advanced compounds like Linsitinib is not feasible at this time. Further publication of preclinical and clinical data on this compound is necessary to fully understand its therapeutic potential.

References

Unlocking Synergistic Power: AZD7762 Mesylate in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of the Chk1/2 Inhibitor AZD7762 Mesylate with Conventional Chemotherapeutic Agents.

The quest for more effective cancer therapies has led to the exploration of combination strategies aimed at enhancing the efficacy of standard chemotherapy while minimizing toxicity. One such promising approach involves targeting the DNA damage response (DDR) pathway, a critical mechanism for cancer cell survival. AZD7762 Mesylate, a potent inhibitor of the checkpoint kinases Chk1 and Chk2, has demonstrated significant potential to synergize with DNA-damaging chemotherapeutic agents across a range of cancer types. This guide provides a comprehensive comparison of the synergistic effects of AZD7762 with various chemotherapies, supported by preclinical experimental data.

Mechanism of Synergy: Abrogating Cell Cycle Checkpoints

Chemotherapeutic agents often induce DNA damage, which in turn activates cell cycle checkpoints, allowing cancer cells to repair the damage and continue to proliferate. AZD7762, by inhibiting Chk1 and Chk2, abrogates these critical S and G2/M checkpoints.[1][2][3] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action selectively sensitizes cancer cells, particularly those with a deficient G1 checkpoint (a common feature in many tumors), to the cytotoxic effects of chemotherapy.[3][5]

Quantitative Assessment of Synergistic Effects

The synergistic interaction between AZD7762 and various chemotherapeutic agents has been quantified in numerous preclinical studies. The following tables summarize key findings across different cancer types, highlighting the enhanced anti-cancer activity achieved with combination therapy.

Table 1: Synergistic Effects of AZD7762 with Gemcitabine
Cancer TypeCell Line(s)Key FindingsReference(s)
Lung Adenocarcinoma Lkb1-deficient cell linesStrong synergistic effect with a Combination Index (CI) value of 0.1-0.3. Co-treatment significantly reduced the IC50 of AZD7762.
Urothelial Carcinoma VM-CUB1, RT-112, T24, UM-UC-3Synergistically reduced cell viability and colony formation. The combination induced pronounced levels of apoptosis.[6]
Neuroblastoma G1 checkpoint-defective linesAZD7762 sensitized resistant neuroblastoma cell lines to gemcitabine, leading to a significant delay in tumor growth in xenograft models.[5]
Table 2: Synergistic Effects of AZD7762 with Alkylating Agents and Anthracyclines
Cancer TypeChemotherapyCell Line(s)Key FindingsReference(s)
Multiple Myeloma BendamustineKMS-12-PEAZD7762 (100 nmol/L) increased apoptosis from 3-5% with bendamustine alone to 25-35% in combination.[7]
Multiple Myeloma MelphalanKMS-12-PEAZD7762 (100 nmol/L) increased apoptosis from 5-15% with melphalan alone to 25-45% in combination.[7]
Multiple Myeloma DoxorubicinKMS-12-BM, KMS-12-PE, RPMI-8226, U266B1AZD7762 potentiated the growth inhibitory effects of doxorubicin.[4][7]

Visualizing the Mechanism of Action

To illustrate the underlying molecular mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

Synergy_Pathway cluster_0 DNA Damage & Checkpoint Activation cluster_1 Synergistic Intervention Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage induces ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM activates Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe leads to Chk1_2 Chk1/Chk2 Activation ATR_ATM->Chk1_2 phosphorylates Cell_Cycle_Arrest S/G2 Cell Cycle Arrest (DNA Repair) Chk1_2->Cell_Cycle_Arrest mediates Chk1_2_Inhibition Chk1/Chk2 Inhibition Cell_Survival Cell Survival & Proliferation Cell_Cycle_Arrest->Cell_Survival AZD7762 AZD7762 AZD7762->Chk1_2_Inhibition causes Chk1_2_Inhibition->Cell_Cycle_Arrest abrogates Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Synergistic mechanism of AZD7762 and chemotherapy.

Experimental_Workflow cluster_workflow In Vitro Synergy Assessment cluster_assays Endpoint Assays start Cancer Cell Lines treatment Treatment: - Chemotherapy alone - AZD7762 alone - Combination start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability Cell Viability (MTT / CellTiter-Glo) incubation->viability apoptosis Apoptosis (Flow Cytometry / Caspase Assay) incubation->apoptosis clonogenic Clonogenic Assay (Long-term survival) incubation->clonogenic analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis viability->analysis apoptosis->analysis clonogenic->analysis conclusion Assessment of Synergy analysis->conclusion

References

AZ7550 Mesylate: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZ7550 Mesylate, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (AZD9291), has demonstrated a distinct profile of activity against its primary target, the Insulin-like Growth Factor 1 Receptor (IGF1R), as well as a range of other tyrosine kinases. This guide provides a comparative analysis of the cross-reactivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid in research and drug development.

Potency and Selectivity Profile of this compound

This compound is recognized as an active metabolite of osimertinib, a potent inhibitor of EGFR mutants, including those with the T790M resistance mutation.[1][2] While osimertinib is designed for high selectivity for mutant EGFR over wild-type EGFR, its metabolites, including AZ7550, exhibit their own unique kinase inhibition profiles. AZ7550 has been identified as an inhibitor of IGF1R with a half-maximal inhibitory concentration (IC50) of 1.6 μM.[2]

To comprehensively assess its selectivity, the cross-reactivity of AZ7550's parent compound, AZD9291, and its metabolites were profiled against a large panel of kinases. This screening revealed that this compound inhibits a number of other tyrosine kinases with varying potencies. The following table summarizes the IC50 values for this compound against a selection of tyrosine kinases, providing a clear comparison of its activity spectrum.

Kinase TargetIC50 (nM)
MLK188
ACK1156
ErbB4195
MNK2228
FLT3302
ALK420
FES449
IRR840
BRK843
BLK977
FAK995
Ins R1256
TEC1317
FLT41784
IGF1R1600

This data is compiled from publicly available information on the kinase selectivity of AZ7550. The specific experimental conditions may vary between different kinase assays.

Experimental Protocols

The determination of the kinase inhibitory activity of compounds like this compound is typically performed using in vitro biochemical assays. The data presented above was generated through kinase profiling services, which employ standardized and validated protocols to ensure reproducibility and accuracy. A representative protocol for determining the IC50 values in a kinase panel screening is outlined below.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a test compound against a panel of purified kinases.

1. Reagents and Materials:

  • Purified recombinant human kinases.

  • Specific peptide or protein substrates for each kinase.

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled, depending on the detection method.

  • Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate concentrations of MgCl₂, MnCl₂, and other cofactors.

  • Test compound (this compound) serially diluted in dimethyl sulfoxide (DMSO).

  • Kinase inhibitor standards (as positive controls).

  • 96-well or 384-well assay plates.

  • Filter plates or beads for separating phosphorylated substrate.

  • Scintillation counter or fluorescence/luminescence plate reader.

2. Assay Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO and then serially diluted to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the purified enzyme and its specific substrate in the assay buffer.

  • Incubation with Inhibitor: The serially diluted this compound or control compounds are added to the assay plate wells, followed by the addition of the kinase/substrate mixture. The plates are incubated for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³³P]ATP for radiometric assays).

  • Reaction Incubation: The plates are incubated for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Reaction Termination and Detection:

    • Radiometric Assay: The reaction is stopped by the addition of a quench solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter plate, which is washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • Non-Radiometric Assays (e.g., Fluorescence/Luminescence): The reaction is stopped, and a detection reagent is added. The signal, which is proportional to the amount of phosphorylated substrate or remaining ATP, is measured using a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

The initial kinome-wide selectivity profiling for AZD9291 and its metabolites was conducted by a commercial vendor (Millipore), utilizing their established kinase profiling platforms.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the context of this compound's activity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing kinase cross-reactivity and the signaling pathways of its primary target, IGF1R, and the well-characterized EGFR pathway.

G cluster_prep Preparation Compound This compound Stock Solution (DMSO) Serial_Dilution Serial Dilutions Compound->Serial_Dilution Assay_Plate Assay Plate Incubation (Compound + Kinase) Serial_Dilution->Assay_Plate Kinase_Panel Panel of Purified Tyrosine Kinases Kinase_Panel->Assay_Plate Substrates Specific Substrates & ATP Reaction_Start Initiate Reaction (Add ATP) Substrates->Reaction_Start Assay_Plate->Reaction_Start Incubation Incubation (Phosphorylation) Reaction_Start->Incubation Termination Terminate Reaction Incubation->Termination Detection Signal Detection (e.g., Radioactivity, Fluorescence) Termination->Detection Data_Analysis Data Analysis (% Inhibition vs. Concentration) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.

G cluster_igf1r IGF1R Signaling Pathway cluster_egfr EGFR Signaling Pathway IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R IRS IRS1/2 IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression EGF EGF EGFR EGFR EGF->EGFR Grb2_EGFR Grb2 EGFR->Grb2_EGFR PI3K_EGFR PI3K EGFR->PI3K_EGFR SOS_EGFR SOS Grb2_EGFR->SOS_EGFR Ras_EGFR Ras SOS_EGFR->Ras_EGFR Raf_EGFR Raf Ras_EGFR->Raf_EGFR MEK_EGFR MEK Raf_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Gene_Expression_EGFR Gene Expression ERK_EGFR->Gene_Expression_EGFR AKT_EGFR Akt PI3K_EGFR->AKT_EGFR mTOR_EGFR mTOR AKT_EGFR->mTOR_EGFR Proliferation_Survival_EGFR Cell Proliferation & Survival mTOR_EGFR->Proliferation_Survival_EGFR

Caption: Simplified IGF1R and EGFR signaling pathways.

Conclusion

The data and methodologies presented in this guide offer a comparative overview of the cross-reactivity of this compound with a range of tyrosine kinases. While its primary target is IGF1R, it demonstrates inhibitory activity against several other kinases, which is a critical consideration in its potential therapeutic applications and for understanding its off-target effects. The provided experimental framework and pathway diagrams serve as valuable resources for researchers and scientists engaged in the development and evaluation of tyrosine kinase inhibitors. A thorough understanding of a compound's selectivity profile is paramount for advancing preclinical and clinical research.

References

A Comparative Analysis of Osimertinib Metabolites: AZ7550 Mesylate and AZ5104

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations. Upon administration, osimertinib is metabolized into several compounds, with AZ7550 and AZ5104 being two of the major pharmacologically active metabolites.[1] These metabolites circulate in plasma at approximately 10% of the parent compound's concentration and contribute to the overall therapeutic and toxicological profile of osimertinib.[1] Understanding the distinct characteristics of AZ7550 Mesylate and AZ5104 is crucial for a comprehensive assessment of osimertinib's mechanism of action, efficacy, and safety profile. This guide provides a detailed comparative analysis of these two key metabolites, supported by experimental data and protocols.

Pharmacological Profile: A Head-to-Head Comparison

Both AZ7550 and AZ5104 are potent inhibitors of mutant EGFR, but they exhibit different selectivity profiles. Biochemical assays have revealed that AZ7550 has a potency and selectivity profile broadly similar to the parent compound, osimertinib. In contrast, AZ5104 is more potent against both mutant and wild-type (WT) EGFR.[2]

Data Presentation: In Vitro Potency

The following tables summarize the in vitro inhibitory activities of AZ7550 and AZ5104 against various EGFR mutants and cell lines.

Table 1: Comparative Enzymatic Inhibition (IC50, nM)

CompoundEGFR (L858R/T790M)EGFR (L858R)EGFR (L861Q)EGFR (Wild-Type)
AZ7550 ~1.6 µM (IGF1R)---
AZ5104 <1[3]6[3]1[3]25[3]

Note: Direct comparative IC50 data for AZ7550 against EGFR mutants is not as readily available in the public domain as for AZ5104. AZ7550 is noted to have a similar profile to osimertinib and also inhibits IGF1R.[4][5]

Table 2: Comparative Cellular Antiproliferative Activity (GI50/IC50, nM)

CompoundH1975 (L858R/T790M)PC9 (Exon 19 del)LoVo (WT)Calu-3 (WT)
AZ7550 (GI50) 19[4]15[4]-537[4]
AZ7550 (IC50) 45[4]26[4]786[4]-
AZ5104 (IC50) 3.3[3]2.6[3]-80[3]

Mechanism of Action and Signaling Pathways

Both AZ7550 and AZ5104, like osimertinib, are irreversible inhibitors that covalently bind to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain.[6] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor AZ7550 / AZ5104 Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

Pharmacokinetics and Metabolism

AZ7550 and AZ5104 are produced from osimertinib primarily through metabolism by cytochrome P450 enzymes, predominantly CYP3A4/5.[1][6] AZ5104 is formed via demethylation of the indole N-methyl group of osimertinib, while AZ7550 results from the demethylation of the terminal amine.[7] Both metabolites circulate at approximately 10% of the plasma exposure of the parent drug.[1] However, AZ7550 is reported to have a longer half-life, suggesting potential for greater accumulation.[7]

Osimertinib_Metabolism Osimertinib Osimertinib (AZD9291) CYP3A4_5 CYP3A4/5 Osimertinib->CYP3A4_5 AZ5104 AZ5104 (N-desmethyl) CYP3A4_5->AZ5104 Demethylation (indole N-methyl) AZ7550 AZ7550 (N-desmethyl) CYP3A4_5->AZ7550 Demethylation (terminal amine) Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis Kinase_Assay EGFR Kinase Inhibition Assay IC50_GI50 IC50 / GI50 Determination Kinase_Assay->IC50_GI50 Cell_Viability Cell Viability (MTT Assay) Cell_Viability->IC50_GI50 Western_Blot Western Blot (pEGFR) Efficacy_Assessment Tumor Growth Inhibition Western_Blot->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis PK_Parameters Pharmacokinetic Parameters PK_Analysis->PK_Parameters Tumor_Models Xenograft Tumor Models Tumor_Models->Efficacy_Assessment

References

Navigating the Landscape of Osimertinib Resistance: A Comparative Guide to Emerging Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of promising therapeutic strategies designed to overcome osimertinib resistance, with a focus on preclinical and early clinical data. It is important to note that AZ7550 Mesylate is an active metabolite of osimertinib and not a distinct therapeutic agent for overcoming resistance.

Understanding Osimertinib Resistance

Acquired resistance to osimertinib is multifaceted, broadly categorized into on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms. The most common on-target alteration is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents osimertinib from binding to its target.[1][2] Off-target resistance mechanisms are more diverse and include the activation of bypass signaling pathways, most notably through MET amplification, as well as alterations in HER2, KRAS, and the PI3K-AKT pathway.[1][2][3] Histological transformation to small cell lung cancer is another, albeit less common, resistance mechanism.[1]

Therapeutic Strategies to Overcome Osimertinib Resistance

Several innovative approaches are under investigation to counteract osimertinib resistance. These include the development of fourth-generation EGFR TKIs, combination therapies targeting bypass pathways, and novel modalities such as antibody-drug conjugates and bispecific antibodies.

Fourth-Generation EGFR Tyrosine Kinase Inhibitors

These next-generation inhibitors are designed to be effective against EGFR mutations that confer resistance to third-generation TKIs, particularly the C797S mutation.

BBT-176: This novel TKI has demonstrated promising preclinical activity against NSCLC with EGFR mutations resistant to current TKIs.[4] In vitro studies have shown significantly lower half-maximal inhibitory concentration (IC50) values for BBT-176 compared to osimertinib in cell lines harboring C797S mutations.[4]

BI-4020: Preclinical studies have shown that BI-4020 can induce strong tumor regression in EGFR-Del19/T790M/C797S mutant NSCLC models.[5]

BLU-945: This fourth-generation TKI is designed to target T790M/C797S co-mutations.[5] Preclinical data has shown its efficacy, and it is being evaluated in clinical trials both as a monotherapy and in combination with osimertinib.[6][7]

Therapeutic AgentTargetKey Preclinical/Clinical FindingsReference
BBT-176 EGFR C797SIC50 of 1.79 nmol/L against EGFR 19Del/T790M/C797S (vs. 124.82 nmol/L for osimertinib).[4][4]
BI-4020 EGFR C797SInduced strong tumor regression in an EGFR-Del19/T790M/C797S mutant NSCLC model.[5][5]
BLU-945 EGFR T790M/C797SEffective in in vitro and in vivo models of C797S-positive EGFR-mutated lung cancer.[7][5][6][7]
Combination Therapies

Combining osimertinib with inhibitors of bypass signaling pathways is a key strategy to overcome off-target resistance.

MET Inhibitors: MET amplification is a frequent mechanism of resistance.[3] Combination therapy with MET inhibitors like savolitinib and capmatinib has shown clinical activity in patients with EGFR-mutant, MET-amplified NSCLC that has progressed on prior EGFR TKI therapy.[8][9]

MEK Inhibitors: Activation of the RAS-MAPK pathway is another bypass mechanism. Preclinical studies have shown that combining osimertinib with a MEK inhibitor can prevent or delay the emergence of acquired resistance.[10]

Combination StrategyTarget PathwayKey Preclinical/Clinical FindingsReference
Osimertinib + Savolitinib METObjective Response Rate (ORR) of 52% in patients with MET-driven resistance after 1st/2nd-gen TKI.[9][8][9]
Osimertinib + Capmatinib METClinical benefit observed in patients with MET-altered EGFR-mutant NSCLC after osimertinib progression.[11]
Osimertinib + MEK Inhibitor RAS-MAPKSynergistic effects in decreasing cell survival of EGFR-mutant NSCLC cell lines.[10][10]
Novel Therapeutic Modalities

Amivantamab: This bispecific antibody targets both EGFR and MET. The combination of amivantamab and the third-generation TKI lazertinib has shown high response rates in both treatment-naïve and osimertinib-resistant patients.[12] In the MARIPOSA-2 trial, amivantamab plus chemotherapy demonstrated improved progression-free survival compared to chemotherapy alone in patients with EGFR-mutated NSCLC who had progressed on osimertinib.[13][14]

Patritumab Deruxtecan (HER3-DXd): This is an antibody-drug conjugate targeting HER3, a receptor implicated in resistance to EGFR TKIs. In a phase 1 study, patritumab deruxtecan demonstrated a confirmed objective response rate of 39% in heavily pretreated patients with EGFR-mutated NSCLC who had received prior osimertinib and platinum-based chemotherapy.[15][16]

Therapeutic AgentModalityKey Clinical FindingsReference
Amivantamab (+ Lazertinib/Chemotherapy) EGFR-MET Bispecific AntibodyORR of 36% in osimertinib-resistant, chemotherapy-naïve patients (with lazertinib).[12] Improved PFS with chemotherapy vs. chemotherapy alone post-osimertinib.[13][14][12][13][14][17]
Patritumab Deruxtecan HER3-directed Antibody-Drug ConjugateORR of 39% in patients with prior osimertinib and platinum-based chemotherapy.[15][16][15][16][18]

Experimental Protocols

Generation of Osimertinib-Resistant Cell Lines

A common in vitro method to study osimertinib resistance involves the chronic exposure of EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) to gradually increasing concentrations of osimertinib.[1]

  • Initial Treatment: Cells are treated with osimertinib at a concentration close to their IC50 value.

  • Dose Escalation: As cells adapt and resume proliferation, the concentration of osimertinib is incrementally increased.

  • Establishment of Resistant Line: This process is continued until the cells can proliferate in a high concentration of osimertinib (e.g., 1-2 µM).

  • Characterization: The established resistant cell lines are then characterized to identify the mechanism of resistance, for example, through sequencing for EGFR mutations or fluorescence in situ hybridization (FISH) for MET amplification.[1]

In Vivo Xenograft Models

To evaluate the efficacy of novel therapeutic strategies in a living organism, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are utilized.[19]

  • Tumor Implantation: Human NSCLC cells (from resistant cell lines or patient tumors) are implanted into immunodeficient mice.

  • Treatment: Once tumors are established, mice are treated with the investigational agent(s).

  • Efficacy Assessment: Tumor growth is monitored over time to assess the efficacy of the treatment. Tumor growth inhibition is a key endpoint.

  • Pharmacodynamic Studies: Tumor samples can be collected to analyze target engagement and downstream signaling pathways.[20]

Signaling Pathways and Experimental Workflows

Osimertinib_Resistance_Signaling_Pathways cluster_0 Osimertinib Sensitive cluster_1 Osimertinib Resistant EGFR_sens EGFR (Activating Mutation) PI3K_sens PI3K/AKT Pathway EGFR_sens->PI3K_sens RAS_sens RAS/MAPK Pathway EGFR_sens->RAS_sens Proliferation_sens Cell Proliferation & Survival PI3K_sens->Proliferation_sens RAS_sens->Proliferation_sens Osimertinib Osimertinib Osimertinib->EGFR_sens EGFR_res EGFR (C797S Mutation) PI3K_res PI3K/AKT Pathway EGFR_res->PI3K_res RAS_res RAS/MAPK Pathway EGFR_res->RAS_res MET_amp MET Amplification MET_amp->PI3K_res MET_amp->RAS_res Proliferation_res Cell Proliferation & Survival PI3K_res->Proliferation_res RAS_res->Proliferation_res Osimertinib_res Osimertinib Osimertinib_res->EGFR_res

Caption: Signaling pathways in osimertinib-sensitive vs. resistant NSCLC.

Experimental_Workflow_Osimertinib_Resistance cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start Start with Osimertinib-Sensitive NSCLC Cell Line culture Chronic Exposure to Increasing Doses of Osimertinib start->culture establish Establish Stable Osimertinib-Resistant Cell Line culture->establish characterize Characterize Resistance Mechanism (e.g., Sequencing, FISH) establish->characterize invitro_test Treat Resistant Cells with Novel Therapeutic Agents establish->invitro_test invivo_implant Implant Resistant Cells into Immunodeficient Mice establish->invivo_implant invitro_assess Assess Cell Viability, Apoptosis, etc. invitro_test->invitro_assess invivo_treat Treat Mice with Novel Therapeutic Agents invivo_implant->invivo_treat invivo_assess Monitor Tumor Growth and Assess Efficacy invivo_treat->invivo_assess

Caption: Workflow for generating and evaluating therapies in osimertinib-resistant models.

Therapeutic_Strategies_Osimertinib_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Osimertinib_Resistance Osimertinib Resistance C797S EGFR C797S Mutation Osimertinib_Resistance->C797S MET_Amp MET Amplification Osimertinib_Resistance->MET_Amp MAPK_Activation RAS/MAPK Activation Osimertinib_Resistance->MAPK_Activation HER3_Upregulation HER3 Upregulation Osimertinib_Resistance->HER3_Upregulation Fourth_Gen_TKI Fourth-Generation EGFR TKIs C797S->Fourth_Gen_TKI Targets MET_Inhibitors MET Inhibitors MET_Amp->MET_Inhibitors Targets Amivantamab Amivantamab (EGFR-MET Bispecific) MET_Amp->Amivantamab Targets MEK_Inhibitors MEK Inhibitors MAPK_Activation->MEK_Inhibitors Targets Patritumab_Deruxtecan Patritumab Deruxtecan (HER3-ADC) HER3_Upregulation->Patritumab_Deruxtecan Targets

Caption: Therapeutic strategies targeting mechanisms of osimertinib resistance.

References

A Comparative Guide: AZ7550 Mesylate vs. First-Generation IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor 1 receptor (IGF-1R) remains a compelling target in oncology due to its critical role in cell proliferation, survival, and differentiation. While first-generation inhibitors have shown promise, the development of next-generation molecules like AZ7550 Mesylate necessitates a thorough evaluation of their comparative performance. This guide provides an objective benchmarking of this compound against prominent first-generation IGF-1R inhibitors, supported by available preclinical data.

Executive Summary

This compound, an active metabolite of the third-generation EGFR inhibitor osimertinib (AZD9291), demonstrates inhibitory activity against IGF-1R.[1] This positions it as a noteworthy compound for comparative analysis with first-generation IGF-1R inhibitors, which are broadly categorized into small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This guide focuses on a comparison with linsitinib (OSI-906) as a representative TKI, and ganitumab (AMG 479) and cixutumumab (IMC-A12) as representative monoclonal antibodies. While direct head-to-head studies are limited, this document compiles available data to facilitate an informed comparison of their potency, selectivity, and preclinical efficacy.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for this compound and first-generation IGF-1R inhibitors. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Potency Against IGF-1R and Cancer Cell Lines

InhibitorTypeTargetIC50 (IGF-1R Kinase Assay)Cell Line Proliferation (GI50/IC50)Reference
This compound Small MoleculeIGF-1R1.6 µMH1975 (DM): 19 nM (GI50); PC9 (AM): 15 nM (GI50); Calu3 (WT): 537 nM (GI50); LoVo (WT): 786 nM (IC50)[1][2]
Linsitinib (OSI-906) Small MoleculeIGF-1R/InsR35 nM (IGF-1R), 75 nM (InsR)Potent inhibition of proliferation in various tumor cell lines.[3]
Ganitumab (AMG 479) Monoclonal AntibodyIGF-1RN/A (Blocks ligand binding)Reduced proliferation of multiple prostate cancer cell lines.[2][4]
Cixutumumab (IMC-A12) Monoclonal AntibodyIGF-1RN/A (Blocks ligand binding)CHLA-9: 49.31 nM; TC-71: 0.66 nM; Rh41: 0.04 nM (IC50)[5]

DM: Double Mutant; AM: Activating Mutant; WT: Wild Type. InsR: Insulin Receptor.

Table 2: Kinase Selectivity Profile

InhibitorPrimary Target(s)Notes on SelectivityReference
This compound IGF-1R, EGFRAs an active metabolite of osimertinib, it shares a similar potency and selectivity profile with its parent compound, which is a highly selective EGFR inhibitor.[1][6][7]
Linsitinib (OSI-906) IGF-1R, InsRSelective for IGF-1R and InsR. At 1 µM, it did not inhibit a panel of 88 other kinases by more than 50%.[8]
Ganitumab (AMG 479) IGF-1RHighly specific for IGF-1R; does not cross-react with the Insulin Receptor.[9]
Cixutumumab (IMC-A12) IGF-1RHighly specific recombinant human monoclonal antibody for IGF-1R.[10]

Table 3: In Vivo Antitumor Activity in Xenograft Models

InhibitorCancer ModelKey FindingsReference
This compound (Data not available in searched documents)Preclinical in vivo data for this compound as a standalone IGF-1R inhibitor is not extensively published. Its effects are often considered in the context of osimertinib's overall activity.
Linsitinib (OSI-906) Colorectal Cancer XenograftsDecreased tumor growth and increased apoptosis.[11]
Triple-Negative Breast Cancer Xenografts (HCC1143)Did not inhibit tumor formation or growth.[12]
Ganitumab (AMG 479) Prostate Cancer Xenografts (VCaP)Inhibited androgen-dependent and castration-resistant tumor growth. Increased tumor-doubling time.[2][4]
Prostate Cancer Xenografts (CWR-22Rv1)No appreciable effect on tumor growth.[4]
Cixutumumab (IMC-A12) Various Solid Tumor XenograftsDemonstrated broad antitumor activity, primarily tumor growth inhibition rather than regression.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of IGF-1R inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.

Methodology:

  • Reagents: Purified recombinant IGF-1R kinase domain, ATP, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and the test inhibitor (e.g., this compound, Linsitinib).

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The purified IGF-1R enzyme is incubated with the inhibitor in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of an IGF-1R inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test inhibitor.

    • The plates are incubated for a period of time (typically 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is read using a microplate reader at a specific wavelength. The GI50 or IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by comparing the absorbance of treated cells to untreated control cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of an IGF-1R inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • Human cancer cells are injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The test inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies). The control group receives a vehicle control.

    • Tumor size is measured regularly (e.g., twice weekly) with calipers. Bodyweight and general health of the mice are also monitored.

  • Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition is determined by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to assess the significance of the observed antitumor effect.

Mandatory Visualizations

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1/IGF-2 IGF-1R IGF-1R IGF-1/IGF-2->IGF-1R Binds to IRS IRS IGF-1R->IRS Phosphorylates Shc Shc IGF-1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: IGF-1R Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical Assay Biochemical Assay Cell Proliferation Assay Cell Proliferation Assay Biochemical Assay->Cell Proliferation Assay Potency Confirmation Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Efficacy Validation Kinase Selectivity Screen Kinase Selectivity Screen Kinase Selectivity Screen->Xenograft Model Safety Prediction

Caption: Experimental Workflow for Inhibitor Comparison.

Inhibitor_Generations First-Generation IGF-1R Inhibitors First-Generation IGF-1R Inhibitors Small Molecules (TKIs) Small Molecules (TKIs) First-Generation IGF-1R Inhibitors->Small Molecules (TKIs) Monoclonal Antibodies Monoclonal Antibodies First-Generation IGF-1R Inhibitors->Monoclonal Antibodies Linsitinib Linsitinib Small Molecules (TKIs)->Linsitinib Ganitumab Ganitumab Monoclonal Antibodies->Ganitumab Cixutumumab Cixutumumab Monoclonal Antibodies->Cixutumumab Next-Generation Compounds Next-Generation Compounds This compound This compound Next-Generation Compounds->this compound

Caption: Logical Relationship of Inhibitor Generations.

Concluding Remarks

This guide provides a comparative overview of this compound and first-generation IGF-1R inhibitors based on available preclinical data. This compound emerges as a compound of interest with potent anti-proliferative effects in certain cancer cell lines. The first-generation inhibitors, linsitinib, ganitumab, and cixutumumab, have been more extensively studied, with demonstrated in vivo efficacy in specific tumor models, although clinical success has been limited.

References

Safety Operating Guide

Navigating the Disposal of AZ7550 Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for AZ7550 Mesylate, a potent research compound. While this document offers procedural guidance, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive instructions.

Core Principles of this compound Disposal

The disposal of this compound must be approached with a clear understanding of its potential hazards. As a bioactive compound used in research, it should be treated as hazardous waste unless explicitly stated otherwise in the SDS. Adherence to local, regional, and national regulations for chemical waste disposal is mandatory.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of this compound. Obtain the SDS from your chemical supplier before proceeding. It will contain specific sections on disposal considerations and ecological information.

  • Waste Segregation: Properly segregate waste containing this compound at the point of generation. Do not mix it with non-hazardous waste. Use designated, clearly labeled, and sealed containers for hazardous chemical waste.

  • Decontamination of Labware: All labware and surfaces that have come into contact with this compound must be decontaminated. The appropriate decontamination solution and procedure will be specified in the SDS. If not specified, a common practice for similar compounds is to use a solution capable of degrading the chemical, followed by thorough rinsing.

  • Packaging for Disposal:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a compatible, sealed waste container. Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed bag or container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container clearly labeled with the chemical name and concentration. Avoid mixing with other incompatible chemical wastes.

    • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected as liquid hazardous waste.

  • Engage a Licensed Waste Disposal Vendor: The disposal of chemical waste is highly regulated. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste through a licensed contractor. Follow your institution's specific protocols for waste pickup.

Quantitative Data Summary

In the absence of a publicly available Safety Data Sheet for this compound, specific quantitative data for disposal is not available. The following table outlines the types of quantitative information that should be sought from the manufacturer's SDS.

ParameterExpected Information from SDSSignificance for Disposal
LD50/LC50 Oral, dermal, and inhalation toxicity data.Informs the level of hazard and dictates handling precautions during disposal.
Ecotoxicity Data on toxicity to aquatic life.Determines the environmental risk and informs the need for specialized disposal to prevent release into waterways.
Degradation/Persistence Information on the chemical's stability and environmental fate.Guides the selection of appropriate chemical neutralization methods if applicable.
Regulatory Waste Codes EPA or equivalent hazardous waste codes.Essential for the proper labeling and documentation of waste for disposal vendors.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

AZ7550_Disposal_Workflow start Waste Generated (this compound) consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds waste_type Determine Waste Type consult_sds->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing AZ7550) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container decontaminate Decontaminate Labware (As per SDS) solid_waste->decontaminate package_liquid Package in Labeled, Sealed Liquid Waste Container liquid_waste->package_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse package_solid Package in Labeled, Sealed Solid Waste Container decontaminate->package_solid ehs_pickup Arrange for Pickup by Licensed Waste Disposal Vendor (via Institutional EHS) package_solid->ehs_pickup package_liquid->ehs_pickup triple_rinse->package_solid No collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container Dispose of Container as Non-Hazardous Waste (if permitted) triple_rinse->dispose_container Yes, after rinsing collect_rinsate->package_liquid

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for the specific instructions and safety information provided in the manufacturer's Safety Data Sheet (SDS). Always obtain and adhere to the SDS for this compound before handling or disposing of this material. All procedures must be conducted in accordance with institutional policies and local, regional, and national regulations.

Personal protective equipment for handling AZ7550 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling AZ7550 Mesylate in a laboratory setting. The following procedures are designed to ensure a safe environment and minimize exposure risk to this potent kinase inhibitor.

This compound is an active metabolite of Osimertinib (AZD9291), a powerful therapeutic agent. Due to its cytotoxic potential and limited specific safety data, it must be handled with the utmost care, adhering to protocols for highly potent compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Procedures
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times when handling the compound in solid or solution form. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection Double Nitrile Gloves (Chemotherapy-Rated)Two pairs of powder-free nitrile gloves rated for chemotherapy drug handling are required. Change the outer glove immediately upon contamination and both pairs frequently (e.g., every 30-60 minutes).
Body Protection Impervious Laboratory Coat or GownA disposable, solid-front, back-closing gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the outer pair of gloves.
Respiratory Protection N95 Respirator or HigherA NIOSH-approved N95 respirator is the minimum requirement when handling the solid (powder) form of this compound outside of a containment device. For higher-risk procedures (e.g., cleaning spills), a Powered Air-Purifying Respirator (PAPR) may be necessary.

Operational Plan: Handling and Experimental Protocols

All handling of this compound, especially of the solid form, must be performed within a designated area and inside a certified containment primary engineering control (C-PEC).

Engineering Controls:

  • For Weighing and Reconstituting Solids: A certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) / powder containment hood is mandatory to prevent inhalation of airborne particles.

  • For Handling Solutions: All subsequent dilutions and handling of solutions should be performed in a certified chemical fume hood.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step guide for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated analytical balance (located inside a C-PEC)

  • Weigh paper or boat

  • Spatula

  • Sterile conical tubes or vials

  • Pipettes and sterile, filtered tips

  • Plastic-backed absorbent bench paper

Procedure:

  • Preparation of Workspace:

    • Ensure the C-PEC (e.g., powder containment hood) is operating correctly.

    • Cover the work surface with plastic-backed absorbent paper.

    • Gather all necessary materials and place them within the C-PEC before starting.

  • Donning PPE:

    • Put on all required PPE as specified in Table 1 before entering the designated handling area. This includes a gown, inner and outer gloves, safety goggles, and an N95 respirator.

  • Weighing the Compound:

    • Inside the C-PEC, carefully open the container of this compound.

    • Using a dedicated spatula, gently transfer the desired amount of powder onto a weigh paper on the calibrated balance. Avoid any actions that could generate dust.

    • Record the weight and securely close the primary container.

  • Preparing the Stock Solution:

    • Carefully transfer the weighed powder into an appropriately labeled sterile vial.

    • Using a calibrated pipette, slowly add the required volume of solvent (e.g., DMSO) to the vial to achieve the desired concentration. Point the pipette tip towards the inner wall of the vial to avoid splashing.

    • Secure the vial cap and mix gently by vortexing or inverting until the solid is completely dissolved.

  • Post-Procedure Cleanup:

    • Wipe down the spatula and any surfaces inside the C-PEC with a suitable deactivating agent followed by 70% ethanol.

    • Dispose of all contaminated disposables (weigh paper, pipette tips, absorbent paper) in the designated cytotoxic waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and remaining PPE should be removed before exiting the designated area.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This waste must be segregated from regular laboratory trash.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, puncture-proof cytotoxic waste container (typically yellow or purple)Includes contaminated gloves, gowns, bench paper, weigh boats, pipette tips, and vials.
Liquid Waste Labeled, sealed, leak-proof hazardous chemical waste containerIncludes unused solutions, and solvents used for rinsing contaminated glassware. Do not pour down the drain.
Sharps Labeled, puncture-proof sharps container for cytotoxic wasteIncludes contaminated needles and syringes.

Follow your institution's specific guidelines for hazardous waste pickup and disposal, which typically involves incineration by a licensed waste management provider.

Emergency Procedures

Spill Response:

  • Small Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with absorbent pads.

    • Clean the area with a suitable decontaminating solution, followed by 70% ethanol.

    • Dispose of all cleaning materials as cytotoxic waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specific training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

Mechanism of Action: EGFR and IGF-1R Signaling Inhibition

This compound, as an active metabolite of Osimertinib, functions as a kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor-1 Receptor (IGF-1R). These receptors are key components of signaling pathways that drive cell proliferation and survival in many cancers. By inhibiting these receptors, this compound disrupts downstream signaling cascades, leading to reduced tumor growth.

AZ7550_Mechanism cluster_drug Drug Action cluster_outcome Cellular Outcome EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK IGF1R IGF-1R IGF1R->PI3K_AKT IGF1R->RAS_MAPK AZ7550 This compound AZ7550->EGFR Inhibits AZ7550->IGF1R Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of EGFR and IGF-1R by this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.